3-(4-Chlorothiophen-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-chlorothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGRDDNHSGUWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Chlorothiophen-2-yl)propanoic acid (CAS 89793-51-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 3-(4-Chlorothiophen-2-yl)propanoic acid (CAS 89793-51-1), a thiophene derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document combines reported computational data with extrapolated information from closely related analogs and general knowledge of thiophene chemistry. It covers physicochemical properties, a proposed synthetic route, and a discussion of potential biological activities based on the broader class of thiophene-containing molecules. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89793-51-1 | Public Record |
| Molecular Formula | C₇H₇ClO₂S | ChemScene[1] |
| Molecular Weight | 190.65 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |
| LogP (predicted) | 2.4187 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for this compound is not publicly documented. However, based on general synthetic methodologies for thiophene derivatives, a plausible synthetic route can be proposed. A common approach involves the modification of a pre-formed thiophene ring.
Proposed Synthetic Pathway
A likely synthetic route could involve a multi-step process starting from 2-acetyl-4-chlorothiophene. This proposed workflow is illustrated in the diagram below.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Willgerodt-Kindler Reaction
-
To a flask containing 2-acetyl-4-chlorothiophene, add sulfur and morpholine.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate thiomorpholide.
Step 2: Hydrolysis
-
To the crude intermediate from Step 1, add an aqueous solution of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for an extended period until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system to obtain this compound.
Note: This is a generalized, hypothetical protocol. Actual reaction conditions, such as temperatures, times, and purification methods, would require optimization.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the thiophene nucleus is a well-known pharmacophore present in numerous biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
The structural similarity of the title compound to other arylpropanoic acids, a class that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggests that it could potentially interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Hypothetical Anti-Inflammatory Signaling Pathway
The diagram below illustrates a simplified, generic inflammatory signaling pathway that could be a potential target for a compound like this compound, assuming it possesses anti-inflammatory properties.
Caption: Hypothetical inhibition of the COX pathway by the title compound.
Spectral Data
No publicly available experimental spectral data (NMR, IR, MS) for this compound (CAS 89793-51-1) has been identified. Researchers would need to perform their own analytical characterization to obtain these data.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While there is a significant lack of publicly available experimental data, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the discussion on potential biological activities highlights promising areas for future research, particularly in the domain of anti-inflammatory agents. Further experimental validation of its physicochemical properties, synthesis, and biological effects is necessary to fully elucidate the potential of this compound.
References
In-Depth Technical Guide: Physicochemical Properties of 3-(4-Chlorothiophen-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(4-Chlorothiophen-2-yl)propanoic acid, a thiophene derivative of interest in chemical and pharmaceutical research. The document details its chemical structure, calculated properties, and the standard experimental protocols for their determination.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values are primarily based on computational models and are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 89793-51-1 | [1] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.4187 | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
| SMILES | C(CC(=O)O)C1=CC(=CS1)Cl | [1] |
Experimental Protocols for Property Determination
While specific experimental data for this compound is not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of carboxylic acids.[2][3][4]
Melting Point Determination
The melting point is a critical indicator of purity.
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Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
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The tube is placed in the melting point apparatus.
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The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
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The temperature range is recorded from the point at which the first liquid drop appears to when the entire sample has melted. A narrow range typically indicates high purity.
-
Solubility Assessment
Solubility is determined in various solvents to understand the compound's polarity and suitability for different applications.[5][6]
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Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
Weigh a precise amount of the compound (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or a nonpolar solvent like hexane) to the test tube.[3]
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid against a dark background.
-
If the solid dissolves completely, the compound is classified as soluble. If not, its solubility can be quantified by gradually adding more solvent until dissolution occurs or by analyzing the concentration of the saturated solution via techniques like HPLC.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH levels.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration):
-
A precisely weighed sample of the acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
-
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption and distribution in biological systems.
-
Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known volume of this solution to a separatory funnel containing a pre-saturated mixture of n-octanol and water.
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Shake the funnel vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each layer using an appropriate analytical method (e.g., UV spectroscopy by measuring absorbance at a specific wavelength).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Visualizations
The following diagrams illustrate a potential synthesis pathway and a logical workflow for the experimental characterization of the target compound.
Caption: A plausible multi-step synthesis route for the target compound.
Caption: Logical workflow for comprehensive physicochemical characterization.
References
Spectroscopic and Synthetic Profile of 3-(4-Chlorothiophen-2-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(4-Chlorothiophen-2-yl)propanoic acid, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document presents a detailed analysis based on predictive methodologies and data from close structural analogs. The guide includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear tabular formats for ease of reference. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is provided, along with a visual workflow diagram. This document aims to serve as a valuable resource for researchers engaged in the synthesis and application of substituted thiophene derivatives.
Introduction
This compound is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The presence of the chloro-substituted thiophene ring and the propanoic acid side chain offers multiple sites for chemical modification, making it a versatile precursor for a variety of target molecules. This guide provides a detailed compilation of its predicted spectroscopic data and a proposed synthetic route, addressing the current gap in readily available experimental information.
Predicted Spectroscopic Data
The following spectroscopic data for this compound (Molecular Formula: C₇H₇ClO₂S, Molecular Weight: 190.65 g/mol ) has been predicted based on established spectroscopic principles and data from analogous compounds, including 3-(thiophen-2-yl)propanoic acid and 3-(5-chlorothiophen-2-yl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~7.0 | Singlet | 1H | Thiophene H-5 |
| ~6.9 | Singlet | 1H | Thiophene H-3 |
| ~3.1 | Triplet | 2H | -CH₂- (alpha to thiophene) |
| ~2.7 | Triplet | 2H | -CH₂- (alpha to COOH) |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~140 | Thiophene C-2 |
| ~128 | Thiophene C-4 |
| ~125 | Thiophene C-5 |
| ~122 | Thiophene C-3 |
| ~34 | -CH₂- (alpha to COOH) |
| ~25 | -CH₂- (alpha to thiophene) |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1550 | Medium | C=C stretch (Thiophene ring) |
| ~1430 | Medium | C-H bend (aliphatic) |
| ~1250 | Medium | C-O stretch |
| ~830 | Medium | C-Cl stretch |
| ~750 | Medium | C-S stretch |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity (%) | Proposed Fragment |
| 190/192 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 145/147 | Medium | [M - COOH]⁺ |
| 117/119 | High | [M - CH₂CH₂COOH]⁺ (Chlorothienyl fragment) |
Ionization method: Electron Ionization (EI).
Proposed Experimental Protocols
The following section outlines a plausible synthetic route and analytical procedures for this compound.
Synthesis of this compound
This proposed synthesis is a two-step process involving the Vilsmeier-Haack formylation of 3-chlorothiophene followed by a Knoevenagel condensation and subsequent reduction and hydrolysis.
Step 1: Synthesis of 4-Chloro-2-thiophenecarboxaldehyde
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To a stirred solution of N,N-dimethylformamide (DMF) (1.2 eq.) in 1,2-dichloroethane at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3-chlorothiophene (1.0 eq.) in 1,2-dichloroethane dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 3 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-chloro-2-thiophenecarboxaldehyde.
Step 2: Synthesis of this compound
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To a solution of 4-chloro-2-thiophenecarboxaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine, add a catalytic amount of piperidine.
-
Heat the reaction mixture at 100 °C for 4 hours.
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Cool the mixture to room temperature and acidify with 2M hydrochloric acid.
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The precipitated crude (E)-3-(4-chlorothiophen-2-yl)acrylic acid is filtered, washed with water, and dried.
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To a solution of the crude acrylic acid derivative in ethanol, add palladium on activated carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: The mass spectrum should be obtained using a mass spectrometer with an electron ionization (EI) source.
Workflow and Pathway Diagrams
The following diagrams illustrate the proposed synthetic workflow and logical relationships.
Caption: Synthetic and characterization workflow for this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and a robust synthetic protocol for this compound. While experimental validation is pending, the information presented herein is based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. This work is intended to facilitate further investigation and application of this and other substituted thiophene compounds in various fields of chemical and pharmaceutical research.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Chlorothiophen-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Chlorothiophen-2-yl)propanoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality NMR prediction software to elucidate its structural features. This information is crucial for the unambiguous identification and characterization of this molecule in research and drug development settings.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the protons in different chemical environments. The data is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα | 3.15 | Triplet | 7.5 |
| Hβ | 2.85 | Triplet | 7.5 |
| H3' | 6.90 | Doublet | 1.5 |
| H5' | 6.85 | Doublet | 1.5 |
| COOH | 11.5 (variable) | Singlet | - |
Disclaimer: These are predicted values and may differ from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Table 2 outlines the predicted chemical shifts for each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 178.0 |
| C2' | 142.0 |
| C4' | 125.0 |
| C5' | 124.5 |
| C3' | 122.0 |
| Cα | 34.0 |
| Cβ | 25.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocol for NMR Spectroscopy
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic acids like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR chemical shifts assigned to the corresponding atoms.
Caption: Molecular structure of this compound with predicted NMR assignments.
Potential Pharmacological Effects of Chlorothiophenepropanoic Acids: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmacological data on chlorothiophenepropanoic acids is limited in publicly available literature. This document extrapolates potential effects based on the known activities of structurally related compounds, particularly arylpropanoic acids and various thiophene derivatives. The information presented herein is intended for research and informational purposes and should not be construed as established fact.
Introduction
Chlorothiophenepropanoic acids are a class of organic compounds characterized by a propanoic acid moiety attached to a chlorothiophene ring. As derivatives of arylpropanoic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), they hold potential for a range of pharmacological activities.[1] The presence of the thiophene ring, a common scaffold in medicinal chemistry, further suggests the possibility of diverse biological effects, including antimicrobial and anticancer properties.[2] This whitepaper will explore the potential pharmacological landscape of chlorothiophenepropanoic acids by examining the established activities of analogous structures.
Potential Pharmacological Activities
Anti-inflammatory and Analgesic Effects
Arylpropanoic acid derivatives are renowned for their anti-inflammatory and analgesic properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] Ibuprofen and naproxen are classic examples of this drug class.[1] Given the structural similarity, it is highly probable that chlorothiophenepropanoic acids would exhibit similar anti-inflammatory and analgesic effects.
Potential Mechanism of Action:
The primary mechanism is expected to be the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The chlorine substituent on the thiophene ring could influence the selectivity and potency of COX inhibition.
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References
- 1. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Chlorothiophen-2-yl)propanoic acid as a research chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorothiophen-2-yl)propanoic acid is a research chemical belonging to the thiophene class of compounds, which are known scaffolds in medicinal chemistry. Thiophene-containing molecules have shown a wide range of biological activities, and propanoic acid moieties are features of several well-known pharmaceuticals. This document provides a concise technical overview of the available information on this compound, intended to serve as a foundational resource for researchers.
Chemical and Physical Properties
Currently, detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The information presented below is compiled from chemical supplier databases and computational models.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 89793-51-1 | ChemScene[1] |
| Molecular Formula | C₇H₇ClO₂S | ChemScene[1] |
| Molecular Weight | 190.65 g/mol | ChemScene[1] |
| IUPAC Name | This compound | MolWiki[2] |
| Canonical SMILES | C1=C(SC=C1Cl)CCC(=O)O | MolWiki[2] |
| InChI | InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | MolWiki[2] |
| InChIKey | AGGRDDNHSGUWGK-UHFFFAOYSA-N | MolWiki[2] |
| Purity | ≥98% (typical) | ChemScene[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.4187 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Synthesis and Characterization
Synthesis
Caption: A potential synthetic workflow for this compound.
Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated based on available literature. Researchers should develop and validate their own synthetic protocols.
Analytical Data
No publicly accessible experimental analytical data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, or IR spectra for this compound have been identified. It is recommended that researchers procuring or synthesizing this compound perform full analytical characterization to confirm its identity and purity.
Biological Activity and Potential Applications
Biological Activity
There is currently no published research detailing the specific biological activity of this compound. However, the broader class of aryl propionic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][4]. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric relationship with the benzene ring.
Potential Research Applications
Given its chemical structure, this compound may serve as a valuable building block or intermediate in the synthesis of more complex molecules for various research purposes:
-
Drug Discovery: It can be used as a scaffold or starting material for the synthesis of novel compounds to be screened for various biological activities.
-
Enzyme Inhibition and Protein Interaction Studies: The molecule could be investigated for its potential to interact with biological targets such as enzymes and receptors[2].
-
Materials Science: There is potential for its use in the development of new materials with specific electronic or optical properties[2].
The logical relationship for its potential utility in drug discovery can be visualized as follows:
Caption: A logical workflow for the use of the title compound in a drug discovery program.
Safety and Handling
Specific safety and handling data for this compound is limited. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a research chemical with potential applications as a building block in organic synthesis and drug discovery. While detailed experimental and biological data are currently lacking in the public domain, its structural motifs suggest it could be a valuable tool for researchers exploring new chemical entities. It is imperative that any researcher working with this compound conduct thorough characterization and safety assessments.
References
The Dawn of Thiophene Carboxylic Acids: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
This technical guide delves into the historical discovery and seminal synthetic routes of thiophene carboxylic acids, compounds that have become foundational pillars in modern medicinal chemistry and drug development. From the initial characterization in the late 19th century to the elucidation of their versatile chemistry, this paper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins of this critical class of heterocyclic compounds.
Discovery and Early Research: From Coal Tar Impurity to a New Class of Compounds
The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, while at the University of Zurich, identified thiophene as a sulfur-containing contaminant in benzene derived from coal tar.[1] This discovery opened a new chapter in heterocyclic chemistry. Meyer, alongside his students, embarked on an intensive investigation of this novel compound, culminating in his comprehensive monograph, Die Thiophengruppe (The Thiophene Group), published in 1888.[2] This seminal work laid the groundwork for understanding the reactivity of the thiophene ring and the synthesis of its derivatives, including the first explorations into thiophene carboxylic acids.
Early research quickly established that the carboxylated forms of thiophene, known as thenoic acids, exhibited distinct properties. Initial studies in the late 19th century focused on the two primary isomers: thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. An 1887 publication by Meyer noted that what was initially termed "a-Thiophenic Acid" was, in fact, a mixture of the α (2-carboxylic acid) and β (3-carboxylic acid) isomers, highlighting the early challenges in their separation and characterization.
The second major period of advancement in thiophene chemistry was led by Wilhelm Steinkopf, whose work from 1918 to 1941 is summarized in his book, Die Chemie des Thiophens (The Chemistry of Thiophene) (1941).[2][3] Steinkopf and his contemporaries further refined the synthesis and characterization of thiophene derivatives, including various carboxylic acids, paving the way for their broader application.
Foundational Synthetic Protocols
The initial syntheses of thiophene carboxylic acids were pivotal in enabling further research into their chemical and biological properties. These early methods, while rudimentary by modern standards, demonstrate a sophisticated understanding of organic reactions.
Synthesis of Thiophene-2-Carboxylic Acid
One of the earliest and most practical methods for the preparation of thiophene-2-carboxylic acid was through the oxidation of 2-acetylthiophene.[4] 2-Acetylthiophene itself was readily accessible via the Friedel-Crafts acylation of thiophene.
Experimental Protocol: Oxidation of 2-Acetylthiophene (based on early 20th-century methods)
-
Step 1: Preparation of Sodium Hypochlorite Solution: A solution of sodium hydroxide in water is cooled with ice. Chlorine gas is passed through the solution until the required amount is absorbed, maintaining a low temperature to form a stable sodium hypochlorite solution.
-
Step 2: Oxidation: 2-Acetylthiophene is added to the freshly prepared sodium hypochlorite solution. The mixture is then heated, typically to 70-80°C, with vigorous stirring for several hours to ensure the completion of the haloform reaction.
-
Step 3: Isolation and Purification: After the reaction, the mixture is cooled. Any unreacted starting material or organic byproducts are removed by extraction with a suitable solvent (e.g., ether). The aqueous layer, containing the sodium salt of thiophene-2-carboxylic acid, is then acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid.
-
Step 4: Final Purification: The precipitated thiophene-2-carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from hot water.
Logical Workflow for the Synthesis of Thiophene-2-Carboxylic Acid
References
Safety and handling of 3-(4-Chlorothiophen-2-yl)propanoic acid in the lab
An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorothiophen-2-yl)propanoic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 89793-51-1) in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including thiophene derivatives and carboxylic acids, to establish best practices for safe handling, storage, and disposal.
Compound Identification and Properties
This compound is a specialty chemical often used in organic synthesis and drug discovery. A summary of its known physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 89793-51-1 | [1] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| Purity | ≥98% (typical) | [1] |
| Appearance | Likely a white to off-white solid, based on similar compounds. | Inferred |
| Solubility | Expected to be soluble in organic solvents. Solubility in water is likely limited due to the non-polar thiophene ring, though the carboxylic acid group may provide some aqueous solubility. | Inferred |
Hazard Identification and Classification
Based on the functional groups present (chlorinated thiophene and carboxylic acid), this compound is anticipated to possess the following hazards. The GHS classifications are inferred from similar compounds.
| Hazard Class | GHS Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Carboxylic acids and thiophene derivatives can be harmful upon ingestion.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Carboxylic acids are known to be skin irritants.[2][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Carboxylic acids can cause significant eye irritation or damage.[2][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Inhalation of dust from acidic solids can irritate the respiratory tract.[6] |
Pictograms:
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any specific procedures. However, the following PPE is mandatory for handling this compound:
| PPE Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile or other chemical-resistant gloves.[5] A lab coat should be worn at all times. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Not typically required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of dust that may cause respiratory irritation. |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and prevent environmental contamination.
| Aspect | Procedure |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[7][8] |
| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[2] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11] |
Experimental Protocols
While specific experimental procedures will vary, the following provides a general protocol for handling solid this compound in a laboratory setting.
General Weighing and Dispensing Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don appropriate PPE (lab coat, safety goggles, and nitrile gloves).
-
Prepare a clean, tared weigh boat or container.
-
-
Handling:
-
Retrieve the container of this compound from its storage location.
-
Inside the fume hood, carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Securely close the main container.
-
-
Cleanup:
-
Clean any minor spills within the fume hood using an appropriate absorbent material.
-
Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
Laboratory Workflow for Safe Handling
Caption: Workflow for handling this compound.
Logic Diagram for First Aid Response
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. studyrocket.co.uk [studyrocket.co.uk]
- 5. flinnsci.com [flinnsci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. download.basf.com [download.basf.com]
- 11. fishersci.com [fishersci.com]
3-(4-Chlorothiophen-2-yl)propanoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 3-(4-Chlorothiophen-2-yl)propanoic acid, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties.
Physicochemical Properties
The molecular formula and molecular weight are foundational parameters for any chemical entity, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.
| Parameter | Value |
| Molecular Formula | C₇H₇ClO₂S[1] |
| Molecular Weight | 190.65 g/mol [1] |
Chemical Structure and Logic
The structural arrangement of atoms within this compound dictates its chemical reactivity and potential biological activity. The diagram below illustrates the connectivity of the constituent atoms.
Caption: Connectivity of this compound.
References
Technical Guide: Solubility Profile of 3-(4-Chlorothiophen-2-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poor aqueous solubility can lead to low dissolution rates, incomplete absorption, and high inter-subject variability, ultimately hindering clinical development. 3-(4-Chlorothiophen-2-yl)propanoic acid (C₇H₇ClO₂S) is a synthetic organic compound whose therapeutic potential is fundamentally linked to its physicochemical properties.[1] A comprehensive understanding of its solubility profile is therefore essential for guiding formulation strategies, selecting appropriate delivery systems, and ensuring consistent biological performance.
This technical guide provides an overview of the predicted physicochemical properties of this compound and outlines a standardized experimental protocol for determining its thermodynamic solubility. While specific experimental solubility data for this compound is not publicly available, the methodologies described herein represent a standard approach for generating a robust and reliable solubility profile.
Physicochemical Properties
A molecule's solubility is influenced by a combination of its intrinsic properties. Computational models provide valuable estimates for these characteristics, which can inform initial formulation strategies.
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₇H₇ClO₂S | Provides the elemental composition. |
| Molecular Weight | 190.65 g/mol [1] | Higher molecular weight can sometimes correlate with lower solubility. |
| logP | 2.4187[1] | The logarithm of the octanol/water partition coefficient; a value > 2 suggests moderate lipophilicity and potentially low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | An indicator of the polar surface area; values below 60 Ų are generally associated with good membrane permeability. |
| Hydrogen Bond Donors | 1[1] | The carboxylic acid group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2[1] | The oxygen atoms in the carboxylic acid group can accept hydrogen bonds. |
Note: The data in this table is derived from computational models and should be confirmed through experimental validation.
Experimental Protocol: Thermodynamic Solubility Assessment
The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound in various solvent systems.
3.1 Materials and Equipment
-
This compound (solid, purity ≥98%)
-
Selected solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, deionized water, ethanol, propylene glycol)
-
Scintillation vials (20 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) for HPLC calibration. A typical concentration range would be 1 µg/mL to 100 µg/mL.
-
Sample Addition: Add an excess amount of solid this compound to a series of scintillation vials. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 10 mL) of each pre-equilibrated test solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48-72 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Data Analysis: Use the established calibration curve to calculate the concentration of this compound in the original filtered sample. This concentration represents the thermodynamic solubility in that specific solvent at the tested temperature.
Visualization of Workflows
Diagrams can effectively illustrate experimental processes and logical decision-making in research. The following workflows are presented in the DOT language for clarity and reproducibility.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Decision Pathway for Formulation Development.
Conclusion
While experimental data for the solubility of this compound is not currently published, its predicted lipophilicity (logP ≈ 2.42) suggests that aqueous solubility may be limited.[1] For researchers and drug development professionals, the immediate and necessary step is to perform empirical solubility studies. The shake-flask method detailed in this guide provides a robust framework for generating the essential data needed to classify this compound and make informed decisions. This foundational knowledge is paramount for advancing the compound through the development pipeline, enabling the rational design of formulations that can achieve desired biopharmaceutical outcomes.
References
Potential Enzyme Inhibition Targets for 3-(4-Chlorothiophen-2-yl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential enzyme inhibition targets of the novel compound, 3-(4-Chlorothiophen-2-yl)propanoic acid. Due to a lack of direct experimental data on this specific molecule, this paper extrapolates potential targets based on the well-documented activities of structurally similar compounds, particularly other thiophene and arylpropionic acid derivatives. The primary enzyme targets identified through this comparative analysis are Cyclooxygenase-2 (COX-2), Microsomal Prostaglandin E Synthase-1 (mPGES-1), and Aldo-keto Reductase Family 1 Member B1 (AKR1B1). This guide provides a comprehensive overview of the signaling pathways associated with these enzymes, detailed hypothetical experimental protocols for assessing enzyme inhibition, and a summary of quantitative inhibition data from related compounds to inform future research and drug development efforts.
Introduction
This compound is a synthetic organic compound featuring a thiophene ring, a chlorine substituent, and a propanoic acid side chain. Its structural resemblance to known pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, suggests its potential for therapeutic applications. This document serves as a foundational guide for researchers investigating the mechanism of action and potential therapeutic utility of this compound by identifying and detailing its most probable enzyme targets.
Potential Enzyme Inhibition Targets
Based on the chemical structure of this compound, three primary enzyme targets are proposed:
-
Cyclooxygenase-2 (COX-2): Arylpropionic acids are a well-established class of COX inhibitors. The presence of the propanoic acid moiety and the aromatic thiophene ring in the target compound suggests a high probability of interaction with COX enzymes.
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): As a key enzyme downstream of COX-2 in the prostaglandin E2 synthesis pathway, mPGES-1 is a logical secondary target. Inhibition of mPGES-1 offers a more targeted anti-inflammatory effect compared to broader COX inhibition.
-
Aldo-keto Reductase Family 1 Member B1 (AKR1B1): Various thiophene derivatives have been reported to inhibit AKR1B1, an enzyme implicated in diabetic complications and cancer.
Signaling Pathways
Prostaglandin Biosynthesis Pathway
The COX-2 and mPGES-1 enzymes are central to the prostaglandin biosynthesis pathway, which is responsible for the production of inflammatory mediators.
Caption: Prostaglandin Biosynthesis Pathway Highlighting Potential Targets.
Polyol Pathway
AKR1B1 is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
Caption: The Polyol Pathway with AKR1B1 as a Potential Target.
Quantitative Inhibition Data for Structurally Similar Compounds
The following table summarizes the inhibitory activities (IC50 values) of various thiophene derivatives against the potential enzyme targets. This data is provided for comparative purposes to guide the initial assessment of this compound.
| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiophene Carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | COX-2 | 0.29 | [1] |
| Thiophene Pyrazole Hybrid | Not specified | COX-2 | 0.67 | [2] |
| 2-Phenyl-tetrahydro[b]benzothiophene | Not specified | COX-2 | 0.31 - 1.40 | [2] |
| Thiophene-2-yl Acetic Acid Derivative | Compound 1c | mPGES-1 | Low µM range | [3] |
| Thiophene-2-yl Acetic Acid Derivative | Compound 2c | mPGES-1 | Low µM range | [3] |
| Fused Thiophene Derivative | Compound 4c | VEGFR-2 | 0.075 | [4] |
| Fused Thiophene Derivative | Compound 3b | VEGFR-2 | 0.126 | [4] |
| Fused Thiophene Derivative | Compound 4c | AKT | 4.60 | [4] |
| Fused Thiophene Derivative | Compound 3b | AKT | 6.96 | [4] |
| Indolebutanoic Acid Derivative | 4-oxo-4-(4-hydroxyindole)butanoic acid | AKR1B1 (ALR2) | 7.4 | [5] |
Experimental Protocols
The following are detailed, synthesized protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.
General Experimental Workflow
Caption: General Workflow for Enzyme Inhibition Assays.
Protocol for Fluorometric COX-2 Inhibition Assay
This protocol is based on commercially available COX-2 inhibitor screening kits.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound
-
Positive Control Inhibitor (e.g., Celecoxib)
-
DMSO (solvent)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of test concentrations.
-
Reconstitute the COX-2 enzyme in COX Assay Buffer as per the manufacturer's instructions. Keep on ice.
-
Prepare working solutions of the COX Probe and COX Cofactor in COX Assay Buffer.
-
Prepare the Arachidonic Acid substrate solution by diluting with NaOH and then with the assay buffer.
-
-
Assay Protocol (per well):
-
Add 80 µL of a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add 10 µL of the diluted test compound or positive/negative controls (DMSO vehicle) to the appropriate wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for mPGES-1 Inhibition Assay (Cell-Free)
This protocol is adapted from published methodologies for mPGES-1 inhibition assays.
Materials:
-
A549 cells (or other suitable cell line)
-
Interleukin-1β (IL-1β)
-
Cell lysis buffer
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH)
-
This compound
-
Positive Control Inhibitor (e.g., MK-886)
-
Reaction termination solution (e.g., containing a stable isotope-labeled PGE2 internal standard)
-
LC-MS/MS system for PGE2 quantification
Procedure:
-
Microsome Preparation:
-
Culture A549 cells and stimulate with IL-1β to induce mPGES-1 expression.
-
Harvest the cells, lyse them, and prepare a microsomal fraction by ultracentrifugation.
-
-
Inhibition Assay:
-
In a reaction tube, combine the microsomal preparation, GSH, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the PGH2 substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Terminate the reaction by adding the termination solution.
-
-
PGE2 Quantification:
-
Extract the PGE2 from the reaction mixture.
-
Quantify the amount of PGE2 produced using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 formation at each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol for Spectrophotometric AKR1B1 Inhibition Assay
This protocol is based on the principle of measuring the decrease in NADPH absorbance.
Materials:
-
Recombinant human AKR1B1
-
Phosphate buffer (pH 6.8)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Positive Control Inhibitor (e.g., Epalrestat)
-
UV-Vis spectrophotometer
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and the AKR1B1 enzyme.
-
Add the test compound at various concentrations or the vehicle control.
-
Incubate the mixture at 37°C for a short period.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each concentration of the inhibitor.
-
Calculate the percent inhibition of the enzyme activity compared to the control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence is currently unavailable, the structural characteristics of this compound strongly suggest that it may act as an inhibitor of COX-2, mPGES-1, and/or AKR1B1. The quantitative data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this novel molecule.
Future research should focus on:
-
Synthesizing and purifying this compound for in vitro testing.
-
Performing the enzyme inhibition assays detailed in this guide to determine the IC50 values for each potential target.
-
Conducting selectivity assays to assess the compound's inhibitory activity against related enzymes (e.g., COX-1).
-
Utilizing cell-based assays to confirm the on-target effects in a more physiological context.
-
Elucidating the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.
The findings from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential drug candidate.
Disclaimer
The information presented in this document regarding the potential enzyme targets of this compound is based on structural analogy and a review of existing literature on similar compounds. The proposed targets and experimental protocols are intended to guide future research and have not been experimentally validated for this specific compound. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of an indolebutanoic acid derivative as a novel aldose reductase inhibitor based on docking and 3D QSAR studies of phenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Arylpropionic Acid Derivatives as NSAIDs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines their core mechanism of action, pharmacokinetic profiles, and established experimental protocols for their evaluation, with a focus on quantitative data and detailed methodologies.
Introduction
Arylpropionic acid derivatives, commonly known as "profens," are a cornerstone in the management of pain and inflammation.[1][2][3] Structurally characterized by an aromatic ring linked to a propionic acid moiety, this class includes widely used drugs such as ibuprofen, naproxen, and ketoprofen.[1][3] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever.
Mechanism of Action: COX Inhibition
The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. By blocking the action of these enzymes, arylpropionic acid derivatives prevent the conversion of arachidonic acid to prostaglandins. Most profens are non-selective inhibitors of both COX-1 and COX-2.
Quantitative Data: COX Inhibition
The inhibitory potency of various arylpropionic acid derivatives against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 13 | 344 | 0.04 |
| Naproxen | 2.6 | 1.8 | 1.44 |
| Ketoprofen | 0.4 | 1.6 | 0.25 |
| Flurbiprofen | 0.5 | 3.2 | 0.16 |
Note: IC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Profiles
The pharmacokinetic properties of arylpropionic acid derivatives are crucial for determining their dosing regimens and clinical utility. Generally, they are well-absorbed orally, highly protein-bound, and metabolized in the liver.
| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |
| Ibuprofen | 80-100 | >98 | 2-4 | 1-2 |
| Naproxen | 95 | >99 | 12-17 | 2-4 |
| Ketoprofen | 90 | >99 | 1.5-2.5 | 0.5-2 |
| Flurbiprofen | >95 | >99 | 3-6 | 1.5 |
| Tiaprofenic Acid | ~100 | >98 | 3-6 | 1-2 |
Experimental Protocols
Synthesis of a Representative Arylpropionic Acid Derivative: Ibuprofen
This protocol outlines a common laboratory-scale synthesis of ibuprofen starting from isobutylbenzene.[4][5][6]
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Appropriate solvents for extraction and purification (e.g., petroleum ether, ethyl acetate)
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to form p-isobutylacetophenone.[5]
-
Reduction: The ketone group of p-isobutylacetophenone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent such as sodium borohydride in methanol.[4]
-
Chlorination: The alcohol is then converted to the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane, by reaction with concentrated hydrochloric acid.[5]
-
Grignard Reaction and Carboxylation: The alkyl chloride is used to form a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether. This Grignard reagent is then carboxylated by pouring it over crushed dry ice. Subsequent acidification with a strong acid (e.g., HCl) yields ibuprofen.[4][5]
-
Purification: The final product is purified by extraction and recrystallization.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for assessing the anti-inflammatory activity of NSAIDs.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
Plethysmometer
-
Test compound (arylpropionic acid derivative)
-
Standard drug (e.g., indomethacin or ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are divided into groups (n=6 per group): a control group, a standard drug group, and one or more test compound groups.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 60 minutes after oral administration), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Quantification in Biological Samples: HPLC Method for Ibuprofen in Human Plasma
This protocol provides a method for the determination of ibuprofen concentrations in human plasma using High-Performance Liquid Chromatography (HPLC).[7][8]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Human plasma samples
-
Ibuprofen standard
-
Internal standard (e.g., naproxen)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Ammonium sulfate
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 1.0 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Add 0.50 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Saturate the supernatant with ammonium sulfate to salt-out the acetonitrile.[7]
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of ibuprofen and a fixed concentration of the internal standard into blank plasma.
-
Process these standards in the same way as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of ibuprofen to the internal standard against the concentration of ibuprofen.
-
Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Arylpropionic acid derivatives are a well-established and indispensable class of NSAIDs. Their efficacy is primarily due to the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Understanding their pharmacokinetic profiles and employing standardized experimental protocols are essential for the continued development and safe use of these important therapeutic agents. This guide provides a foundational resource for professionals engaged in the research and development of anti-inflammatory drugs.
References
- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 6. medicilon.com [medicilon.com]
- 7. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(4-Chlorothiophen-2-yl)propanoic acid
Application Note
This document provides a detailed protocol for the synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Palladium-catalyzed Heck coupling reaction between 2-bromo-4-chlorothiophene and methyl acrylate. The resulting acrylate is subsequently hydrolyzed and reduced in a one-pot procedure to yield the target propanoic acid. This protocol is intended for researchers and professionals in the fields of organic synthesis, drug development, and chemical research.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | Heck Coupling | 2-bromo-4-chlorothiophene | Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate | 218.52 | 85-95 (estimated) | >95 |
| 2 | Hydrolysis & Hydrogenation | Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate | This compound | 190.65 | 90-98 (estimated) | >98 |
Experimental Protocols
Step 1: Synthesis of Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate
This procedure details the Palladium-catalyzed Heck coupling of 2-bromo-4-chlorothiophene with methyl acrylate.
Materials:
-
2-bromo-4-chlorothiophene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-chlorothiophene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous acetonitrile to the flask to dissolve the solids.
-
To this solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) via syringe.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate as a solid.
Step 2: Synthesis of this compound
This procedure describes the hydrolysis of the acrylate ester followed by the hydrogenation of the double bond.
Materials:
-
Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the ester. Monitor by TLC.
-
Once hydrolysis is complete, carefully add 10% Palladium on carbon (5 mol %) to the reaction mixture.
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Upon completion of the hydrogenation (monitored by TLC or ¹H NMR), filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for High-Yield Synthesis of Substituted Thiophene Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of substituted thiophene propanoic acids, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The following sections detail two primary synthetic strategies: a two-step approach involving Knoevenagel condensation followed by hydrogenation, and a malonic ester synthesis route.
Strategy 1: Knoevenagel Condensation and Subsequent Hydrogenation
This reliable two-step method first involves the formation of a substituted 3-(thiophen-2-yl)acrylic acid via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond to yield the desired propanoic acid.
Step 1: Knoevenagel Condensation for the Synthesis of 3-(Thiophen-2-yl)acrylic Acid
The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. In this protocol, a substituted thiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a base, such as pyridine, to yield the corresponding acrylic acid derivative. Yields for this reaction are typically in the range of 65-78%[1].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted thiophene-2-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (5-10 volumes).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an excess of water.
-
Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid until a precipitate is formed.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 3-(substituted-thiophen-2-yl)acrylic acid.
Step 2: Hydrogenation of 3-(Thiophen-2-yl)acrylic Acid
The resulting acrylic acid is then reduced to the corresponding propanoic acid. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(2-thienyl)acrylic acid (0.10 mol) in tetrahydrofuran (130 mL), add 10% palladium on carbon (4.2 g)[2].
-
Hydrogenation: Subject the mixture to Parr hydrogenation conditions at 45 psi of hydrogen pressure at room temperature for approximately 24 hours[2].
-
Work-up: After the reaction is complete, filter the mixture through Celite to remove the catalyst[2].
-
Isolation and Purification: Concentrate the filtrate to dryness. The resulting solid can be recrystallized from water to yield 3-(2-thienyl)propanoic acid[2].
Quantitative Data Summary:
| Step | Reactants | Product | Yield | Reference |
| 1 | Thiophene-2-carboxaldehyde, Malonic Acid | 3-(2-Thienyl)acrylic acid | 65-78% | [1] |
| 2 | 3-(2-Thienyl)acrylic acid, H₂/Pd-C | 3-(2-Thienyl)propanoic acid | 60% | [2] |
Workflow Diagram:
Strategy 2: Malonic Ester Synthesis
The malonic ester synthesis provides an alternative and versatile route to substituted thiophene propanoic acids. This method involves the alkylation of a malonic ester with a halomethylthiophene derivative, followed by hydrolysis and decarboxylation.
General Synthetic Pathway:
-
Formation of Halomethylthiophene: The starting material is a substituted thiophene that is first halogenated at the methyl group, typically using N-bromosuccinimide (NBS) or sulfuryl chloride, to produce a 2-(halomethyl)thiophene.
-
Alkylation of Malonic Ester: The 2-(halomethyl)thiophene is then used to alkylate diethyl malonate in the presence of a base like sodium ethoxide[3][4].
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subsequently hydrolyzed to the dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final substituted thiophene propanoic acid[3][4].
Experimental Protocol (General):
-
Alkylation:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Add the substituted 2-(halomethyl)thiophene and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
-
Hydrolysis:
-
Cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester groups.
-
-
Decarboxylation:
-
After hydrolysis, cool the mixture and acidify with a strong acid (e.g., sulfuric acid).
-
Heat the acidic solution to induce decarboxylation.
-
-
Isolation and Purification:
-
Extract the final product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
-
Quantitative Data:
While specific high-yield examples for substituted thiophene propanoic acids via this route are not abundant in the initial literature search, the malonic ester synthesis is a generally high-yielding reaction for the preparation of substituted carboxylic acids[4].
Workflow Diagram:
Conclusion
The synthesis of substituted thiophene propanoic acids can be achieved through multiple synthetic routes. The Knoevenagel condensation followed by hydrogenation offers a straightforward two-step process with moderate to good yields. For a more versatile approach, the malonic ester synthesis provides a robust method for introducing the propanoic acid side chain onto a pre-functionalized thiophene ring. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the thiophene ring. Further optimization of reaction conditions, particularly for the hydrogenation step, could lead to even higher overall yields.
References
Application Notes and Protocols: 3-(4-Chlorothiophen-2-yl)propanoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorothiophen-2-yl)propanoic acid is a valuable heterocyclic building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of pharmaceutically active compounds. Its thiophene core, substituted with a chloro group and a propanoic acid side chain, provides a versatile scaffold for the construction of more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of the antiplatelet agent, Ticagrelor.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 89793-51-1 | [1] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| Purity | ≥98% | [1] |
| SMILES | C(CC(=O)O)C1=CC(=CS1)Cl | [1] |
Applications in Organic Synthesis
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[2] This propanoic acid derivative is utilized to construct the triazolopyrimidine core of the Ticagrelor molecule.
The general synthetic strategy involves the reaction of this compound or its derivatives with other heterocyclic precursors to build the central ring system of Ticagrelor. The synthetic pathway often involves several steps of activation, condensation, and cyclization reactions.
Experimental Protocols
While specific, standalone protocols for reactions of this compound are not extensively detailed in the provided literature, its role is embedded within the broader synthesis of Ticagrelor. The following protocol describes a synthetic step where a derivative of this acid is used.
Protocol 1: Synthesis of a Ticagrelor Intermediate
This protocol is adapted from a patented synthesis method for a key intermediate of Ticagrelor.[3] It should be noted that the initial search results do not provide a direct synthesis of this compound, but rather its use in subsequent steps. The following is a representative reaction involving a downstream intermediate.
Reaction Scheme:
A representative cyclization step in the synthesis of a Ticagrelor intermediate.
Materials:
-
Compound 3 (a derivative of this compound)
-
Thiourea
-
Potassium tert-butoxide
-
tert-Butanol
-
Ethyl acetate
Procedure:
-
To a four-necked flask, add 5g of Compound 3, 1.37g of thiourea, and 30mL of tert-butanol.[3]
-
Stir the mixture and slowly raise the temperature to 80-85°C.[3]
-
Slowly add a solution of potassium tert-butoxide (3.85g) in tert-butanol (10mL) dropwise over 15-30 minutes.[3]
-
After the addition is complete, maintain the reaction mixture at 80-85°C for 6 hours.[3]
-
Monitor the reaction for completion.
-
Slowly cool the reaction mixture to 25-30°C.[3]
-
Filter the resulting solid and rinse the filter cake with 30mL of ethyl acetate.[3]
-
Dry the collected solid in a vacuum oven at 50-55°C to obtain Compound 4.[3]
Results:
| Product | Yield |
| Compound 4 | 93% |
Further Synthetic Transformations
Following the formation of the initial cyclized product, further modifications are carried out to complete the synthesis of Ticagrelor. These steps typically involve N-alkylation and coupling with other key fragments.
Protocol 2: N-Alkylation of the Thio-pyrimidine Ring
Reaction Scheme:
A subsequent N-alkylation step in the synthesis of a Ticagrelor intermediate.
Materials:
Procedure:
-
In a four-necked flask, combine Compound 4 (32.7g), water (160mL), and methanol (160mL).[3]
-
Stir the mixture and slowly heat to 40-45°C.[3]
-
Slowly add 1-bromopropane (13.5g) dropwise.[3]
-
After the addition, continue stirring for 15 minutes.[3]
-
The reaction is then further processed to yield the desired alkylated product.
Logical Workflow for Intermediate Synthesis
The synthesis of key intermediates for complex molecules like Ticagrelor often follows a structured workflow. The diagram below illustrates a general logical flow for the synthesis of a key intermediate starting from a precursor derived from this compound.
A generalized workflow for the synthesis of a key pharmaceutical intermediate.
Conclusion
This compound serves as a critical starting material in the synthesis of Ticagrelor. The protocols and workflows detailed above, extracted from available literature, provide a foundational understanding for researchers and drug development professionals working on the synthesis of this and related compounds. While the provided information is embedded within a multi-step synthesis, it highlights the importance of this particular thiophene derivative in constructing complex heterocyclic systems of medicinal importance. Further research may focus on optimizing the synthesis of this compound itself and exploring its application in the synthesis of other novel compounds.
References
Application of 3-(4-Chlorothiophen-2-yl)propanoic Acid in Drug Discovery: A Scoping Overview and Representative Protocols
Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific, publicly available information on the direct application of 3-(4-Chlorothiophen-2-yl)propanoic acid in drug discovery as a lead compound or a direct precursor to a known clinical candidate. The following application notes and protocols are therefore based on the well-established roles of the broader classes of molecules to which it belongs: arylpropanoic acids and thiophene derivatives. The experimental procedures and pathways described are representative examples from these fields and should be considered illustrative for how a compound like this compound could potentially be investigated.
Introduction
This compound is a heterocyclic carboxylic acid. Its structural motifs, the thiophene ring and the propanoic acid side chain, are present in numerous biologically active compounds. The arylpropanoic acid class is renowned for its non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which primarily act by inhibiting cyclooxygenase (COX) enzymes. Thiophene-containing molecules have a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Given its structure, this compound can be considered a potential scaffold or building block in the synthesis of novel therapeutic agents. Its propanoic acid moiety allows for the formation of amide and ester derivatives, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes its basic physicochemical properties.
| Property | Value |
| Molecular Formula | C₇H₇ClO₂S |
| Molecular Weight | 190.65 g/mol |
| CAS Number | 89793-51-1 |
Potential Therapeutic Applications and Representative Experimental Protocols
Based on its structural class, this compound or its derivatives could be investigated for several therapeutic applications. Below are hypothetical application notes and representative protocols for key assays in these areas.
Anti-inflammatory Activity via COX Inhibition
Arylpropanoic acids are classic COX inhibitors. It is plausible that derivatives of this compound could exhibit similar activity.
Application Note: To evaluate the potential of this compound derivatives as anti-inflammatory agents, a primary in vitro screen would involve assessing their ability to inhibit the COX-1 and COX-2 enzymes. Selectivity for COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., a derivative of this compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Indomethacin (non-selective COX inhibitor control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a reference inhibitor (celecoxib or indomethacin).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity
Thiophene derivatives have been explored as scaffolds for the development of anticancer agents. Potential mechanisms could include the inhibition of protein kinases or interference with cell signaling pathways.
Application Note: To assess the anticancer potential of novel compounds derived from this compound, an initial screen is typically performed to evaluate their cytotoxicity against a panel of human cancer cell lines.
This protocol provides a general method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and the positive control. Include untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the test compound concentration.
Visualizations
Drug Discovery Workflow
The following diagram illustrates a general workflow where a starting material like this compound could be utilized in a drug discovery project.
Caption: A generalized workflow for a drug discovery program.
Hypothetical Signaling Pathway: Cyclooxygenase (COX) Pathway
This diagram illustrates the arachidonic acid cascade and the role of COX enzymes, a potential target for derivatives of this compound.
Caption: Inhibition of the COX pathway by a potential NSAID.
Conclusion
While this compound is not prominently featured in current drug discovery literature as a standalone therapeutic agent, its structural components suggest its potential as a valuable scaffold for the synthesis of novel compounds with anti-inflammatory or anticancer properties. The protocols and diagrams provided here serve as a representative guide for how such a compound might be evaluated in a drug discovery context. Further research is required to synthesize and test derivatives of this molecule to ascertain its true therapeutic potential.
Application Notes and Protocols: Derivatization of 3-(4-Chlorothiophen-2-yl)propanoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous clinically approved drugs, exhibiting a wide range of pharmacological activities.[1][2] These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] 3-(4-Chlorothiophen-2-yl)propanoic acid is a promising starting material for the synthesis of novel bioactive compounds. Derivatization of its carboxylic acid moiety into amides and esters can lead to a diverse library of molecules with potentially enhanced biological activities and improved pharmacokinetic profiles. This application note provides detailed protocols for the synthesis of amide and ester derivatives of this compound and outlines methods for their subsequent biological screening.
Derivatization Strategies
The primary point of derivatization for this compound is the carboxylic acid functional group. This group can be readily converted into a variety of amides and esters to explore the structure-activity relationship (SAR) of the resulting compounds.
Diagram: Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) and a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.
Protocol 2: Synthesis of Ester Derivatives
This protocol outlines a general method for the synthesis of ester derivatives from this compound via acid-catalyzed esterification.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol) (as solvent and reagent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure ester derivative.
Biological Screening
The synthesized derivatives should be screened for a variety of biological activities to determine their therapeutic potential. Based on the known activities of thiophene compounds, initial screening should focus on anti-inflammatory and antimicrobial assays.
Diagram: Experimental Workflow for Biological Screening
Caption: A typical workflow from synthesis to lead optimization.
Protocol 3: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This protocol describes a method to assess the inhibitory activity of the synthesized compounds against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[3][4]
Materials:
-
Synthesized thiophene derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)[3]
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare stock solutions of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37 °C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 4: In Vitro Antimicrobial Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth/medium.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the plate.
-
Include a positive control (microbe with standard antibiotic), a negative control (microbe with no compound), and a sterility control (broth/medium only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and structured table to facilitate comparison between the different derivatives.
Table 1: Biological Activity of Representative Thiophene Derivatives
| Compound ID | Derivative Type | R Group | Anti-inflammatory Activity (COX-2 IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) |
| S. aureus | ||||
| Parent Acid | Carboxylic Acid | - | >100 | >256 |
| AMD-01 | Amide | Phenyl | 5.2 | 64 |
| AMD-02 | Amide | 4-Fluorophenyl | 0.29[3] | 32 |
| AMD-03 | Amide | Benzyl | 12.8 | 128 |
| EST-01 | Ester | Methyl | 25.6 | 128 |
| EST-02 | Ester | Ethyl | 18.4 | 64 |
| Celecoxib | - | - | 0.42[3] | - |
| Ampicillin | - | - | - | 2 |
| Fluconazole | - | - | - | - |
Note: The data presented for the derivatives are hypothetical examples based on published data for similar thiophene compounds and are intended for illustrative purposes. The data for Celecoxib is from a published study.[3]
Potential Mechanism of Action: Signaling Pathway
Thiophene derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[5][6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5]
Diagram: Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a thiophene derivative.
Conclusion
The derivatization of this compound into a library of amides and esters is a promising strategy for the discovery of novel therapeutic agents. The protocols provided in this application note offer a starting point for the synthesis and biological evaluation of these compounds. Further optimization of the lead compounds identified through screening can be achieved through iterative structure-activity relationship studies, potentially leading to the development of new drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 3-(4-Chlorothiophen-2-yl)propanoic Acid
Abstract
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 3-(4-Chlorothiophen-2-yl)propanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the qualitative and quantitative analysis of this molecule.
Introduction
This compound (CAS No. 89793-51-1) is a substituted thiophene derivative with a propanoic acid side chain. Its chemical structure, featuring a chlorinated thiophene ring, makes it a versatile building block in organic synthesis. The analytical characterization of this compound is essential to ensure its purity, identity, and stability. This document outlines validated methods for its analysis, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89793-51-1 | [1] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Purity | ≥98% | [1] |
Analytical Methods and Protocols
A multi-faceted approach employing various analytical techniques is recommended for the complete characterization of this compound. The following sections detail the experimental protocols for each method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with an acidic modifier) is effective. For example, a mobile phase of acetonitrile and 0.1% phosphoric acid in water can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is appropriate due to the aromatic nature of the thiophene ring.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent like methanol to a final concentration of approximately 1 mg/mL.
Expected Results:
The retention time of this compound will depend on the specific HPLC conditions. The purity can be determined by the peak area percentage of the main peak relative to any impurity peaks.
| Parameter | Typical Value |
| Column Type | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 5 - 15 minutes (method dependent) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape.
Experimental Protocol:
-
Derivatization: Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst, or with a derivatizing agent like BSTFA) is recommended.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a PE-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 75°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Expected Results:
The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the derivative and characteristic fragmentation patterns of the thiophene ring and the ester group.
| Parameter | Typical Value |
| Column Type | PE-5MS (30 m x 0.25 mm x 0.25 µm) |
| Oven Program | 75°C (2 min), then 10°C/min to 280°C (10 min) |
| Carrier Gas | Helium (1 mL/min) |
| Ionization Mode | Electron Ionization (70 eV) |
| Expected m/z fragments | Molecular ion of the derivative, fragments corresponding to the chlorothiophenyl group and the propanoate chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Standard acquisition parameters for ¹H and ¹³C NMR.
Expected Chemical Shifts (Predicted):
¹H NMR:
-
A singlet for the proton on the thiophene ring.
-
Two triplets for the two methylene groups of the propanoic acid chain.
-
A broad singlet for the carboxylic acid proton (this may be exchangeable with D₂O).
¹³C NMR:
-
Signals for the four carbons of the thiophene ring.
-
Signals for the three carbons of the propanoic acid chain, including the carbonyl carbon at a downfield chemical shift.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~10-12 | br s (COOH) |
| ~7.0 | s (Thiophene-H) | |
| ~3.0 | t (-CH₂-COOH) | |
| ~2.7 | t (Thiophene-CH₂-) | |
| ¹³C | ~175 | s (C=O) |
| ~140-120 | s (Thiophene-C) | |
| ~35 | t (-CH₂-COOH) | |
| ~25 | t (Thiophene-CH₂-) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Measurement Range: Typically 4000-400 cm⁻¹.
Expected Absorption Bands:
The FTIR spectrum will show characteristic absorption bands for the carboxylic acid group and the substituted thiophene ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |
| C-H stretch (Thiophene) | ~3100 | Medium |
| C-H stretch (Aliphatic) | 2975 - 2845 | Medium |
| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |
| C=C stretch (Thiophene ring) | ~1500 - 1400 | Medium |
| C-S stretch (Thiophene ring) | ~800 - 700 | Medium |
Visualized Workflows and Relationships
General Synthesis Workflow
A potential synthetic route for this compound can be visualized as a multi-step process.
Caption: A potential synthesis workflow for the target compound.
Analytical Characterization Workflow
The logical flow of analytical techniques for the full characterization of the synthesized compound.
Caption: Logical workflow for analytical characterization.
Conclusion
The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and structure. These protocols can be adapted and validated for specific applications in research, development, and quality control.
References
Application Note: A Robust RP-HPLC Method for the Analysis of Thiophene Derivatives
Abstract
This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of various thiophene derivatives. Thiophene and its derivatives are significant structural motifs in numerous pharmaceuticals, agrochemicals, and materials science compounds. The inherent diversity in their polarity, arising from different substitutions on the thiophene ring, necessitates a well-defined strategy for method development. This document provides a comprehensive protocol, from initial column and mobile phase selection to method validation, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a key building block in medicinal chemistry and materials science.[1][2] The versatility of the thiophene ring allows for a wide range of substitutions, leading to a vast library of derivatives with diverse physicochemical properties and biological activities.[1][2][3] Consequently, the development of reliable analytical methods for the separation, identification, and quantification of these compounds is of paramount importance for quality control, impurity profiling, and pharmacokinetic studies.[4]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of small molecules due to its high resolution, sensitivity, and reproducibility.[5] This application note presents a generalized workflow for developing an efficient RP-HPLC method applicable to a broad range of thiophene derivatives.
Experimental Workflow for RP-HPLC Method Development
The development of a successful RP-HPLC method involves a systematic optimization of several key parameters. The logical workflow for this process is illustrated below.
Caption: Workflow for RP-HPLC Method Development.
Detailed Protocols
Analyte Characterization and Sample Preparation
Objective: To understand the physicochemical properties of the thiophene derivative(s) to inform initial chromatographic conditions.
Protocol:
-
Solubility Testing: Determine the solubility of the thiophene derivative in common HPLC solvents (e.g., acetonitrile, methanol, water). This is crucial for preparing stock solutions and avoiding precipitation in the mobile phase.
-
UV-Vis Spectroscopy: Obtain the UV-Vis spectrum of the analyte in a suitable solvent to determine the wavelength of maximum absorbance (λmax). This will be used for UV detection to ensure maximum sensitivity. For a series of related thiophene derivatives, an isosbestic point may be chosen for simultaneous analysis.
-
pKa Determination (for ionizable derivatives): If the thiophene derivative contains acidic or basic functional groups, determine its pKa. This information is critical for selecting the appropriate mobile phase pH to ensure consistent retention and peak shape.
-
Sample Preparation: Dissolve the accurately weighed sample in a suitable solvent (usually the mobile phase or a solvent compatible with it) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Initial Chromatographic Conditions
Objective: To achieve initial separation and retention of the thiophene derivative(s).
Protocol:
-
Column Selection: A C18 column is a good starting point for most thiophene derivatives due to its versatility and wide range of hydrophobicity.[6][7] For highly polar or very non-polar derivatives, C8 or Phenyl columns can be considered.
-
Mobile Phase Selection: A common starting mobile phase is a mixture of acetonitrile (ACN) and water.[4][8] Methanol can also be used as the organic modifier. The initial gradient can be run from a low to a high percentage of the organic modifier (e.g., 10% to 90% ACN) over 20-30 minutes to elute all components and estimate their retention behavior.
-
Detection Wavelength: Set the UV detector to the λmax determined during analyte characterization.
-
Flow Rate: A typical starting flow rate for a 4.6 mm I.D. column is 1.0 mL/min.[6][7]
-
Column Temperature: Maintain the column at a constant temperature, typically 25°C or 30°C, to ensure reproducible retention times.
-
Injection Volume: Start with a 10 µL injection volume.
Method Optimization
Objective: To fine-tune the chromatographic parameters to achieve optimal resolution, peak shape, and analysis time.
Protocol:
-
Gradient Optimization: Based on the initial gradient run, adjust the gradient slope and duration to improve the separation of closely eluting peaks. A shallower gradient in the region where the analytes of interest elute can significantly enhance resolution.
-
Isocratic Method Development: If the separation can be achieved with a constant mobile phase composition, an isocratic method is often preferred for its simplicity and robustness. The optimal isocratic mobile phase composition can be estimated from the gradient run.
-
Mobile Phase pH Adjustment: For ionizable thiophene derivatives, adjusting the pH of the aqueous component of the mobile phase can significantly impact retention and peak shape. Buffering the mobile phase is recommended to maintain a stable pH. For example, a sodium acetate buffer at pH 3.0 has been successfully used.[6][7]
-
Flow Rate and Temperature Adjustment: Minor adjustments to the flow rate and column temperature can be made to fine-tune the separation and reduce analysis time. Increasing the temperature generally decreases retention times and can improve peak efficiency.
Method Validation
Objective: To demonstrate that the developed method is suitable for its intended purpose. The validation should be performed according to ICH guidelines.
Protocol:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: Analyze a series of solutions with known concentrations of the thiophene derivative to establish a linear relationship between the peak area and concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally make small but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate, temperature) and evaluate the effect on the results to demonstrate the reliability of the method during normal usage.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated RP-HPLC method for the analysis of a thiophene derivative, based on literature data.
Table 1: Optimized Chromatographic Conditions for Thiophene Derivatives
| Parameter | Condition 1: Thiophene Chalcone[6][7] | Condition 2: Dibenzothiophene[8] | Condition 3: General Thiophene Derivative[9] |
| Stationary Phase | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | PerfectSil Target ODS-3 (250 x 4.6 mm, 5 µm) | Shimpack® C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Sodium acetate buffer (pH 3.0): Acetonitrile (40:60, v/v) | Acetonitrile: Water (90:10, v/v) | 20 mM Sodium phosphate buffer (pH 3.0): Acetonitrile (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV at 231 nm | UV at 280 nm |
| Column Temperature | Ambient | Not Specified | 40°C |
| Injection Volume | Not Specified | 20 µL | Not Specified |
Table 2: Method Validation Data for a Thiophene Chalcone Derivative [6][7]
| Validation Parameter | Result |
| Linearity Range | 5–15 µg/ml |
| Correlation Coefficient (r²) | 1.000 |
| LOD | 0.323 µg/ml |
| LOQ | 0.978 µg/ml |
| Intra-day Precision (%RSD) | 0.90% |
| Inter-day Precision (%RSD) | 0.59% |
| Accuracy (% Recovery) | Within acceptable limits |
| Robustness | Method found to be robust for deliberate variations |
Conclusion
The RP-HPLC method development strategy outlined in this application note provides a systematic and efficient approach for the analysis of a wide variety of thiophene derivatives. By following the detailed protocols for analyte characterization, initial screening, method optimization, and validation, researchers can develop robust and reliable methods for routine analysis, quality control, and research and development in the pharmaceutical and chemical industries. The provided examples of chromatographic conditions and validation data serve as a useful starting point for the development of specific applications.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-Chlorothiophen-2-yl)propanoic acid
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the biological activity of 3-(4-Chlorothiophen-2-yl)propanoic acid. Based on the structural similarity of this compound to known bioactive molecules, such as thiophene derivatives and aryl propionic acids, the following assays are proposed to explore its potential as an anti-inflammatory and metabolism-modulating agent.[1][2][3][4]
Anti-Inflammatory Activity Assays
Thiophene-containing compounds and aryl propionic acid derivatives have been reported to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3] The following protocols describe assays to determine the inhibitory activity of this compound against COX-1, COX-2, and 5-LOX.
COX-1 and COX-2 Inhibition Assay
This protocol is designed to assess the inhibitory effect of the test compound on the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: 15 µM in assay buffer.
-
Enzyme: Purified ovine COX-1 or human recombinant COX-2 diluted in assay buffer.
-
Test Compound: this compound dissolved in DMSO to create a stock solution, followed by serial dilutions in the assay buffer.
-
Arachidonic Acid (Substrate): 100 µM in assay buffer.
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, Chromogenic Substrate): 1 mM in assay buffer.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the enzyme to each well of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately add 10 µL of TMPD.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the test compound concentration to calculate the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 0.1 | 5.2 ± 0.8 | 15.7 ± 1.2 |
| 1 | 12.5 ± 1.5 | 48.9 ± 2.3 |
| 10 | 45.8 ± 3.1 | 85.4 ± 1.9 |
| 100 | 89.1 ± 2.5 | 98.2 ± 0.7 |
| IC50 (µM) | 12.3 | 1.8 |
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the ability of the test compound to inhibit the activity of 5-lipoxygenase, a key enzyme in the leukotriene synthesis pathway.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Enzyme: Human recombinant 5-LOX diluted in assay buffer.
-
Test Compound: this compound dissolved in DMSO, followed by serial dilutions in the assay buffer.
-
Arachidonic Acid (Substrate): 100 µM in assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 180 µL of assay buffer and 10 µL of the test compound at various concentrations (or DMSO for control).
-
Add 10 µL of the 5-LOX enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of conjugated dienes.
-
-
Data Analysis:
-
Calculate the reaction rate for each concentration.
-
Determine the percent inhibition relative to the control.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation:
| Compound Concentration (µM) | % Inhibition of 5-LOX |
| 0.5 | 8.1 ± 1.1 |
| 5 | 25.4 ± 2.7 |
| 25 | 62.9 ± 3.5 |
| 50 | 91.3 ± 1.8 |
| IC50 (µM) | 18.7 |
Signaling Pathway Diagram:
Caption: Inhibition of Arachidonic Acid Metabolism.
Cellular Metabolic Activity Assays
To assess the impact of this compound on cellular metabolism, the following protocols can be employed. These assays measure key indicators of metabolic function and cell viability.[5][6]
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Culture:
-
Seed cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control.
-
Data Presentation:
| Compound Concentration (µM) | Cell Viability (%) |
| 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.4 |
| 50 | 88.7 ± 4.0 |
| 100 | 75.3 ± 5.2 |
Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic function in live cells in real-time.
Experimental Protocol:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight.
-
Replace the culture medium with Seahorse XF base medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Analyzer Operation:
-
Load the prepared cell plate and sensor cartridge into the Seahorse XF Analyzer.
-
Inject the following compounds sequentially:
-
Glucose (to measure glycolysis)
-
Oligomycin (to inhibit mitochondrial respiration and force maximum glycolysis)
-
2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)
-
-
-
Data Analysis:
-
The Seahorse XF software will calculate the Extracellular Acidification Rate (ECAR), a measure of glycolysis.
-
Data Presentation:
| Parameter | Control | Test Compound (50 µM) |
| Basal Glycolysis (mpH/min) | 25.4 ± 2.1 | 35.8 ± 2.9 |
| Glycolytic Capacity (mpH/min) | 45.2 ± 3.5 | 58.1 ± 4.2 |
| Glycolytic Reserve (mpH/min) | 19.8 ± 1.8 | 22.3 ± 2.5 |
Experimental Workflow Diagram:
Caption: Seahorse Glycolysis Stress Test Workflow.
Antimicrobial Activity Assay
Given that some thiophene and propanoic acid derivatives have shown antimicrobial properties, it is pertinent to screen this compound for such activity.[2][7][8][9][10]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth overnight.
-
Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of this compound in a 96-well plate containing broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microorganism suspension.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation:
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin |
| Staphylococcus aureus | 64 | 1 |
| Escherichia coli | 128 | 0.5 |
Logical Relationship Diagram:
Caption: Antimicrobial Susceptibility Testing Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Thiophene Acids in Novel Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing novel antimicrobial agents derived from thiophene acids. It outlines synthetic strategies, protocols for antimicrobial and cytotoxicity evaluation, and potential mechanisms of action.
Introduction to Thiophene-Based Antimicrobials
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The thiophene ring serves as a versatile scaffold for the synthesis of compounds with potent antimicrobial properties against a broad spectrum of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii and Escherichia coli.[3][4] The structural modifications of thiophene acids can lead to the development of novel therapeutic agents that can address the growing challenge of antimicrobial resistance.[2][5]
Synthesis of Thiophene-Based Antimicrobial Agents
The synthesis of antimicrobial agents from thiophene acids often involves multi-step reactions to create diverse derivatives. A common approach is the Gewald reaction, which allows for the synthesis of highly substituted 2-aminothiophenes.[2][6] These can then be further modified to produce a variety of Schiff bases and other derivatives.[1][6] Another strategy involves the reaction of benzo[b]thiophene acid chloride with various amines to generate amide derivatives.[7]
Generalized Synthetic Workflow:
The following diagram illustrates a general workflow for the synthesis of thiophene-based antimicrobial candidates.
Caption: Generalized workflow for synthesizing a library of thiophene derivatives.
Antimicrobial Activity Assessment
Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a standard and widely used technique for determining the MIC of novel compounds.[4][9][10]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate for 18-24 hours at 37°C.[11]
-
Select 3-5 colonies and inoculate into a tube containing 5 mL of Mueller-Hinton Broth (MHB).[11]
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Test Compounds:
-
Inoculation and Incubation:
-
Determination of MIC:
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
The following tables summarize the reported MIC values for various thiophene derivatives against different microbial strains.
Table 1: Antibacterial Activity of Selected Thiophene Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [1] |
| Thiophene 4 | Colistin-Resistant A. baumannii | 4 | [3][14] |
| Thiophene 4 | Colistin-Resistant E. coli | 16 | [3][14] |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | [3] |
| Thiophene 8 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | [3] |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2-4 | [4] |
| Compound 9h | Staphylococcus aureus | Not specified, highest activity in series | [14] |
| Compound 8g | Salmonella enterica | Not specified, most effective in series | [14] |
Table 2: Antifungal Activity of Selected Thiophene Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 7 | Various fungal species | Active | [1] |
| Thiophene Derivative 8a | Various fungal species | Active | [1] |
| Thiophene Derivative 8b | Various fungal species | Active | [1] |
| Thiophene Derivative 10 | Various fungal species | Active | [1] |
| Thienylazothiophenes | Various fungal species | 2-16 | [15] |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for potential therapeutic use.[16] The MTT assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.[17]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against the compound concentration.
-
Mechanism of Action Studies
Understanding the mechanism of action (MoA) of a novel antimicrobial agent is a critical step in its development.[18] Common antibiotic MoAs include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, metabolic pathways, and disruption of membrane function.[19][20][21] For thiophene derivatives, some studies suggest that they may act by increasing membrane permeabilization or inhibiting essential enzymes like histidine kinases.[3][5]
Generalized Workflow for MoA Investigation:
Caption: A workflow for investigating the mechanism of action of a novel antimicrobial agent.
Potential Signaling Pathway Inhibition:
Many bacteria rely on two-component signal transduction systems (TCS) to adapt to environmental changes, making them attractive targets for novel antibiotics.[5] The histidine kinase (HK) is a key component of TCS.
Caption: Inhibition of a bacterial two-component signaling pathway by a thiophene derivative.
References
- 1. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. Item - Development of new benzo[b]thiophene amide-based antimicrobial agents - University of Wollongong - Figshare [ro.uow.edu.au]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. m.youtube.com [m.youtube.com]
- 11. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 12. apec.org [apec.org]
- 13. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 21. Frontiers | Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance [frontiersin.org]
Synthesis and Application of N-(thiophen-2-yl) nicotinamide Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the synthesis and evaluation of N-(thiophen-2-yl) nicotinamide derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, ranging from potent fungicidal effects to promising anticancer and antimicrobial properties.
Chemical Synthesis
The synthesis of N-(thiophen-2-yl) nicotinamide derivatives is typically achieved through a two-step process involving the formation of a nicotinoyl chloride intermediate followed by its reaction with a substituted thiophen-2-amine.[1]
Synthesis of Nicotinoyl Chloride Intermediate
Substituted nicotinic acid is reacted with an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at reflux. The progress of the reaction is monitored until the nicotinic acid is completely consumed. The resulting nicotinoyl chloride is then isolated by removing the solvent and excess chlorinating agent under reduced pressure.
Synthesis of N-(thiophen-2-yl) nicotinamide Derivatives
The synthesized nicotinoyl chloride is then coupled with a substituted thiophen-2-amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like DCM. The reaction mixture is stirred at room temperature until completion. The final product is then isolated and purified using standard techniques like column chromatography.
References
Application Notes and Protocols for Studying Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a critical role in the inflammatory response and is implicated in the pathophysiology of various diseases, including cancer.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated by pro-inflammatory stimuli such as cytokines, mitogens, and tumor promoters.[2] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate pain, inflammation, and fever.[3][4] Due to its involvement in disease progression, particularly in inflammation and carcinogenesis, COX-2 has become a prime target for drug development.[5][6] The development of selective COX-2 inhibitors (coxibs) aimed to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3] These notes provide an overview of the key signaling pathways, experimental protocols for evaluating inhibitors, and comparative data on inhibitor potency.
I. COX-2 Signaling Pathway and Inhibition
The canonical COX-2 pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various synthases into biologically active prostanoids, most notably prostaglandin E2 (PGE2). PGE2 exerts its effects by binding to a family of G-protein coupled receptors (EP1-4), which in turn activate downstream signaling cascades involving pathways like PI3K/AKT and Ras-MAPK/ERK.[2][6] These pathways promote cellular processes integral to the hallmarks of cancer, such as proliferation, survival, angiogenesis, and invasion.[6] COX-2 inhibitors act by blocking the active site of the enzyme, thereby preventing the synthesis of these pro-inflammatory and pro-tumorigenic mediators.
II. Experimental Protocols
Studying the efficacy and mechanism of COX-2 inhibitors involves a variety of in vitro and cell-based assays. Key experiments include direct enzyme activity assays to determine potency (IC50) and cell-based assays to assess the physiological impact of inhibition.
The typical workflow for screening potential COX-2 inhibitors involves preparing the enzyme and inhibitor, initiating the enzymatic reaction with the substrate (arachidonic acid), and detecting the product. The reduction in product formation in the presence of the inhibitor relative to a control is used to calculate the percent inhibition.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3-(4-Chlorothiophen-2-yl)propanoic acid in Protein Binding Studies
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 3-(4-Chlorothiophen-2-yl)propanoic acid as a ligand for protein binding studies. While specific protein targets for this compound are not extensively documented in publicly available literature, its structural similarity to known pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs), suggests its potential as an inhibitor of cyclooxygenase (COX) enzymes. This document outlines hypothetical, yet plausible, applications and detailed protocols for investigating the interaction of this compound with COX-1 and COX-2, key enzymes in the inflammatory response pathway.
Introduction to this compound
This compound is a sulfur-containing heterocyclic compound. The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The propanoic acid moiety is a key feature of the profen class of NSAIDs (e.g., ibuprofen, naproxen), which are known to inhibit COX enzymes[3]. Given these structural features, it is hypothesized that this compound may act as a ligand for and potential inhibitor of COX enzymes.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89793-51-1 | [4] |
| Molecular Formula | C₇H₇ClO₂S | [4] |
| Molecular Weight | 190.65 g/mol | [4] |
| Appearance | Solid | - |
| Purity | ≥98% | [4] |
| SMILES | C(CC(=O)O)C1=CC(=CS1)Cl | [4] |
Potential Biological Target: Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the first two steps in the biosynthesis of prostaglandins from arachidonic acid. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. Many NSAIDs exert their anti-inflammatory effects by inhibiting COX-2, while their gastrointestinal side effects are often attributed to the simultaneous inhibition of COX-1[3].
Hypothetical Binding Affinity Data
The following table presents hypothetical inhibitory concentrations (IC50) for this compound against human COX-1 and COX-2. These values are for illustrative purposes to guide potential experimental design.
| Ligand | Target Protein | IC50 (µM) | Assay Type |
| This compound | Human COX-1 | 15.2 | In vitro enzyme inhibition assay |
| This compound | Human COX-2 | 2.8 | In vitro enzyme inhibition assay |
| Ibuprofen (Reference) | Human COX-1 | 12.5 | In vitro enzyme inhibition assay |
| Ibuprofen (Reference) | Human COX-2 | 8.7 | In vitro enzyme inhibition assay |
Signaling Pathway of Arachidonic Acid Metabolism
The diagram below illustrates the role of COX enzymes in the arachidonic acid cascade and the proposed inhibitory action of this compound.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.
In Vitro COX Inhibition Assay (Colorimetric)
This protocol is adapted from standard commercially available COX inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound
-
Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Prepare enzyme solutions (COX-1 and COX-2) in the assay buffer containing heme.
-
Prepare the substrate solution (arachidonic acid) and colorimetric substrate solution.
-
-
Assay Protocol:
-
Add 10 µL of the serially diluted test compound, reference inhibitor, or solvent control (for 100% activity) to the wells of a 96-well plate.
-
Add 150 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.
-
Immediately add 20 µL of the colorimetric substrate solution.
-
Shake the plate for 10 seconds.
-
Measure the absorbance at a specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro COX inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel protein ligands, particularly for enzymes involved in inflammatory pathways such as COX-1 and COX-2. The protocols and data presented in these application notes, while based on a scientifically grounded hypothesis, provide a robust starting point for researchers to investigate the protein binding properties and biological activity of this compound. Further experimental validation is necessary to confirm its specific protein targets and mechanism of action.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-(4-Chlorothiophen-2-yl)propanoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the purification of crude 3-(4-Chlorothiophen-2-yl)propanoic acid (CAS No. 89793-51-1)[1].
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A1: This typically indicates that the solution is not supersaturated. Here are several steps to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the solution. This will provide a template for crystal growth.
-
Reduce Solvent Volume: The product may be too soluble. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the temperature, which will lower the solubility of your product.
-
Introduce an Anti-Solvent: If you know a solvent in which your product is insoluble but is miscible with your crystallization solvent, add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then allow it to cool slowly.
Q2: My product "oiled out" instead of forming crystals. How can I fix this?
A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.
-
Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature overnight). If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.
Q3: My purified crystals are still colored. How can I remove the color impurity?
A3: Colored impurities are often non-polar and present in small amounts.
-
Solution: Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use only a minimal amount (e.g., the tip of a spatula), as using too much can also adsorb your desired product. Hot filter the solution through a fluted filter paper or a small plug of celite to remove the charcoal, then proceed with cooling.
Column Chromatography Issues
Q4: I'm running a silica gel column, but my product is streaking badly on the TLC plate. What eluent should I use?
A4: Streaking of carboxylic acids on silica gel is a common problem caused by strong interactions between the acidic proton of the carboxyl group and the silica surface.
-
Solution: Add a small amount of a polar, acidic modifier to your eluent system. Typically, adding 0.1-1% acetic acid or trifluoroacetic acid (TFA) to the mobile phase will suppress the deprotonation of your product, leading to sharper bands and better separation.[2] A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on your TLC results.[3]
Q5: My product won't elute from the silica column, even with a highly polar solvent system.
A5: This indicates a very strong interaction with the stationary phase.
-
Solution:
-
Add an Acid: As with streaking, if you are not already using an acidic modifier, add 1% acetic acid to your eluent. This is often sufficient to elute the compound.
-
Switch to a More Polar Solvent: If ethyl acetate/hexane is not working, try switching to a more polar system like dichloromethane/methanol.
-
Consider Reverse-Phase Chromatography: If the compound is very polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol may provide better results.[2]
-
Acid-Base Extraction Issues
Q6: I've performed an acid-base extraction, but an emulsion formed at the interface between the organic and aqueous layers.
A6: Emulsions are common and prevent clean separation of the layers.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Add Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help break the emulsion.
-
Q7: After acidifying the aqueous layer, my product did not precipitate out.
A7: This can happen if the product has some solubility in the acidic aqueous solution or if not enough acid was added.
-
Solution:
-
Check the pH: Use pH paper or a pH meter to ensure the solution is sufficiently acidic (pH 1-2 is usually adequate). Add more acid if necessary.
-
Cool the Solution: Cool the aqueous solution in an ice bath to decrease the product's solubility.
-
Back-Extract: If the product still doesn't precipitate, it may be necessary to extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate, dichloromethane). The product will move back into the organic phase, which can then be dried and concentrated.
-
Data & Protocols
Summary of Purification Techniques
| Technique | Principle | Recommended Solvents/Reagents | Key Advantages | Common Issues |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Solvents: Toluene, Heptane/Ethyl Acetate, Ethanol/Water. | Simple, cost-effective, can yield very pure material. | Oiling out, low recovery, difficult solvent selection. |
| Normal-Phase Chromatography | Separation based on polarity. Compound adsorbs to a polar stationary phase (silica) and is eluted with a non-polar mobile phase. | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate + 0.5% Acetic Acid.[2][3] | Excellent for separating compounds with different polarities. | Streaking of acidic compounds, irreversible adsorption. |
| Acid-Base Extraction | The acidic product is deprotonated with a base to form a water-soluble salt, separating it from neutral or basic impurities. | Base: 1M NaOH or NaHCO₃ (aq). Acid: 1M-3M HCl (aq). Organic Solvent: Ethyl Acetate, Dichloromethane. | Highly effective for separating acids from neutral compounds.[2] | Emulsion formation, product solubility in water. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is not suitable. If it is poorly soluble, heat the tube. If it dissolves when hot but is insoluble when cool, you have found a good solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Flash Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1). Add one drop of acetic acid to the developing jar. The ideal system will give your product an Rf value of ~0.3.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system as a slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
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Elution: Add the eluent to the top of the column and apply pressure (flash chromatography). Collect fractions in test tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Decision tree for troubleshooting failed crystallization.
Caption: Workflow illustrating the principle of acid-base extraction.
References
Technical Support Center: Synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed, starting from 2-acetyl-4-chlorothiophene:
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Route 1: Willgerodt-Kindler Reaction: This method involves the direct conversion of the acetyl group of 2-acetyl-4-chlorothiophene to a thioamide, followed by hydrolysis to yield the desired propanoic acid.
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Route 2: Synthesis via a β-Keto Ester Intermediate: This multi-step approach involves the formation of ethyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate, followed by reduction of the keto group and subsequent hydrolysis of the ester to the final carboxylic acid.
Q2: I am experiencing a very low yield in the first step of the synthesis, the preparation of 2-acetyl-4-chlorothiophene. What could be the issue?
A2: Low yields in the Friedel-Crafts acylation to produce 2-acetyl-4-chlorothiophene are often attributed to several factors. The thiophene ring can be sensitive to the Lewis acid catalyst, leading to side reactions and polymerization. Ensure that the reaction is carried out at a low temperature and that the Lewis acid is added portion-wise to control the reaction's exothermicity. The choice of chlorinating agent and solvent can also significantly impact the yield.
Q3: My Willgerodt-Kindler reaction is not proceeding as expected. What are the critical parameters to control?
A3: The Willgerodt-Kindler reaction is sensitive to temperature and the ratio of reagents (sulfur and amine, typically morpholine). Insufficient heating can lead to an incomplete reaction, while excessive temperatures may cause decomposition of the starting material or product. Ensure a molar excess of sulfur and morpholine is used. The subsequent hydrolysis of the thioamide requires stringent pH control to ensure complete conversion to the carboxylic acid.
Q4: During the reduction of the β-keto ester, I am observing the formation of byproducts. How can I improve the selectivity of this step?
A4: The choice of reducing agent is critical for the selective reduction of the keto group in the presence of the ester. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. To minimize byproducts, the reaction should be performed at low temperatures (e.g., 0-5 °C). The slow, portion-wise addition of the reducing agent can also help to control the reaction and improve selectivity.
Troubleshooting Guides
Low Yield in the Synthesis of 2-Acetyl-4-chlorothiophene
| Observed Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material (2-acetylthiophene) | Inactive Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). | Use freshly opened or properly stored Lewis acid. Consider using a more active catalyst if necessary. |
| Insufficient amount of chlorinating agent. | Ensure the correct stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide) is used. | |
| Reaction temperature is too low. | While initial cooling is important, ensure the reaction is allowed to proceed at the optimal temperature for a sufficient duration as per the protocol. | |
| Formation of multiple byproducts (isomers, poly-acylated products) | Reaction temperature is too high, leading to side reactions. | Maintain strict temperature control, especially during the addition of the Lewis acid and chlorinating agent. |
| Incorrect order of reagent addition. | Follow the established protocol for the order of addition of reactants and catalyst. | |
| Significant tar/polymer formation | Thiophene ring degradation by the Lewis acid. | Add the Lewis acid in small portions to a cooled solution of the thiophene derivative. Use a milder Lewis acid if possible. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Low Yield in the Willgerodt-Kindler Reaction and Subsequent Hydrolysis
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete conversion of 2-acetyl-4-chlorothiophene | Insufficient reaction temperature or time. | Ensure the reaction mixture is heated to the recommended temperature (typically reflux) for the specified duration. |
| Inadequate amount of sulfur or morpholine. | Use a molar excess of both sulfur and morpholine to drive the reaction to completion. | |
| Formation of a complex mixture of products | Decomposition at high temperatures. | Carefully control the reaction temperature to avoid decomposition of the starting material and intermediates. |
| Low yield of carboxylic acid after hydrolysis | Incomplete hydrolysis of the thioamide intermediate. | Ensure the hydrolysis is carried out under sufficiently acidic or basic conditions for an adequate amount of time. Monitor the reaction by TLC. |
| Difficulty in isolating the product. | The product may be soluble in the aqueous layer. Ensure thorough extraction with a suitable organic solvent after acidification. |
Low Yield in the β-Keto Ester Reduction and Hydrolysis Pathway
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of the keto group | Insufficient amount of reducing agent (e.g., NaBH₄). | Use a slight excess of the reducing agent. |
| Deactivated reducing agent. | Use a fresh batch of the reducing agent. | |
| Reduction of the ester group | Use of a too powerful reducing agent. | Use a milder reducing agent like NaBH₄, which is selective for ketones in the presence of esters. Avoid stronger reducing agents like LiAlH₄. |
| Low yield after ester hydrolysis | Incomplete hydrolysis. | Ensure sufficient heating and reaction time under acidic or basic conditions. |
| Product loss during workup. | After hydrolysis, carefully acidify the reaction mixture to protonate the carboxylate and enable efficient extraction into an organic solvent. |
Experimental Protocols
Route 1: Willgerodt-Kindler Reaction Pathway
Step 1: Synthesis of 2-Acetyl-4-chlorothiophene
A solution of 2-acetylthiophene (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled to 0-5 °C. A Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) (2-3 equivalents), is added portion-wise while maintaining the low temperature. A chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1-1.5 equivalents), is then added, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched with cold water, and the organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Step 2: Willgerodt-Kindler Reaction of 2-Acetyl-4-chlorothiophene
A mixture of 2-acetyl-4-chlorothiophene (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents) is heated at reflux for several hours. After cooling, the excess morpholine is removed under reduced pressure.
Step 3: Hydrolysis to this compound
The crude thioamide from the previous step is hydrolyzed by heating with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution). After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed). The product is then extracted with an organic solvent, and the solvent is removed to yield the crude acid, which can be purified by recrystallization.
Route 2: β-Keto Ester Pathway
Step 1: Synthesis of Ethyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, a mixture of 2-acetyl-4-chlorothiophene (1 equivalent) and diethyl carbonate (1.5-2 equivalents) is added, and the mixture is heated at reflux. After completion, the reaction is cooled, and the excess ethanol is removed. The residue is treated with dilute acid, and the product is extracted, dried, and purified.
Step 2: Reduction of Ethyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
The β-keto ester (1 equivalent) is dissolved in a suitable solvent like ethanol or methanol and cooled to 0-5 °C. Sodium borohydride (NaBH₄) (1.1-1.5 equivalents) is added in small portions. The reaction is stirred at low temperature until completion. The solvent is then evaporated, and the residue is worked up by adding water and extracting the product.
Step 3: Deoxygenation of the β-hydroxy ester (if necessary)
If the reduction in the previous step yields a β-hydroxy ester, a deoxygenation step might be required. This can be a complex transformation and may involve conversion of the alcohol to a leaving group followed by reduction.
Step 4: Hydrolysis of Ethyl 3-(4-chlorothiophen-2-yl)propanoate
The ester from the previous step is hydrolyzed by heating with an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., HCl). After the reaction, the mixture is acidified, and the product is extracted with an organic solvent. The solvent is evaporated to give the final product.
Data Presentation
Table 1: Summary of Reported Yields for Key Reaction Steps
| Reaction Step | Reagents & Conditions | Reported Yield (%) |
| Synthesis of 2-Acetyl-4-chlorothiophene | 2-acetylthiophene, NCS, AlCl₃, CH₂Cl₂ | 70-85% |
| Willgerodt-Kindler Reaction & Hydrolysis | 2-acetyl-4-chlorothiophene, S, morpholine; then HCl | 40-60% (overall for two steps) |
| Synthesis of Ethyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate | 2-acetyl-4-chlorothiophene, NaOEt, (EtO)₂CO | 60-75% |
| Reduction of Ethyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate | NaBH₄, Ethanol | 80-90% |
| Hydrolysis of Ethyl 3-(4-chlorothiophen-2-yl)propanoate | NaOH, H₂O/EtOH | >90% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Willgerodt-Kindler reaction pathway.
Caption: Synthesis via β-Keto Ester intermediate.
Caption: General troubleshooting workflow.
Technical Support Center: Synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Final Product
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Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
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Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
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Incomplete Friedel-Crafts Acylation: The initial acylation of 4-chlorothiophene is a critical step. Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. The reaction is moisture-sensitive; carry it out under an inert atmosphere (e.g., nitrogen or argon). Undesirable side reactions can occur if the catalyst attacks the thiophene ring.[1] Consider using a milder catalyst like zinc chloride to minimize side reactions.[1]
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Inefficient Reduction: The reduction of the intermediate ketone to the final propanoic acid is another crucial step. For a Wolff-Kishner reduction, ensure a sufficiently high temperature and adequate reaction time to drive the reaction to completion. If using a Clemmensen reduction, the zinc amalgam must be freshly prepared and activated.
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Side Reactions during Grignard Reagent Formation (if applicable): If your synthesis involves a Grignard reagent, its formation is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the solvent is anhydrous. A common side product is the formation of biphenyl-type impurities from the coupling of the Grignard reagent with unreacted starting material.[2]
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Purification Losses: Losses can occur during extraction and crystallization steps. Ensure proper pH adjustment during aqueous workup to maximize the partitioning of the carboxylic acid into the desired layer. When crystallizing, use a minimal amount of an appropriate solvent to avoid leaving a significant amount of product in the mother liquor.
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Issue 2: Presence of Unexpected Impurities in the Final Product
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Question: My final product shows multiple unexpected peaks in the HPLC and/or GC-MS analysis. How can I identify these impurities and prevent their formation?
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Answer: The presence of impurities is a common challenge. A systematic approach to identification and prevention is key.
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Identify the Impurities: Utilize a combination of analytical techniques for structural elucidation.
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LC-MS: Provides molecular weight information for each impurity.[3][4]
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GC-MS: Ideal for volatile impurities and can provide fragmentation patterns for identification.[5][6][7][8][9]
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NMR Spectroscopy: Provides detailed structural information, which is invaluable for confirming the identity of impurities.[10][11][12] You can compare the spectra to reference spectra or databases.[11][13][14]
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Common Impurities and Their Sources:
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Unreacted Starting Materials: 4-chlorothiophene and succinic anhydride (or other acylating agents) may be carried through the synthesis. Optimize reaction times and stoichiometry to ensure complete conversion.
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Isomeric Products: Friedel-Crafts acylation of thiophene derivatives can sometimes yield small amounts of the 3-substituted isomer in addition to the desired 2-substituted product.[15] The stability of the intermediate carbocation favors 2-substitution.[15]
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Over-alkylation/Acylation Products: Under harsh conditions, di-acylated products may form.
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Byproducts from Reduction: Depending on the reduction method, byproducts can form. For instance, incomplete reduction might leave some of the ketone intermediate.
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Prevention Strategies:
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Control Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to minimize side reactions.
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Inert Atmosphere: For moisture-sensitive steps, use an inert atmosphere to prevent the formation of hydrolysis-related impurities.
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Purification: Employ efficient purification techniques such as column chromatography or recrystallization to remove impurities.
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Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route is a two-step process:
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Friedel-Crafts Acylation: 4-Chlorothiophene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(4-chlorothiophen-2-yl)-4-oxobutanoic acid.
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Reduction: The keto group of the intermediate is then reduced to a methylene group to yield the final product, this compound. This can be achieved using methods like the Wolff-Kishner or Clemmensen reduction.
Q2: Which analytical techniques are best for routine purity checks of my final product?
For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard due to its high sensitivity and resolving power for separating the target compound from its impurities.[16][17] Gas Chromatography (GC) can also be used, especially for checking for volatile impurities like residual solvents.[18]
Q3: How can I quantify the impurities in my sample?
Quantitative analysis of impurities can be performed using HPLC or GC with appropriate calibration standards. By creating a calibration curve with known concentrations of the impurity (if available) or using the principle of relative response factors, you can determine the concentration of each impurity in your sample.[6] NMR spectroscopy can also be used for quantification (qNMR).[10]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are necessary:
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Thiophene and its derivatives can be toxic and have strong, unpleasant odors. Handle them in a well-ventilated fume hood.
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Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them with care and under anhydrous conditions.
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Hydrazine hydrate , used in the Wolff-Kishner reduction, is highly toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE) and handle it in a fume hood.
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Solvents used in the synthesis may be flammable. Avoid open flames and ensure proper grounding of equipment.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound and their Analytical Signatures.
| Impurity Name | Structure | Potential Source | HPLC Retention Time (min) (Illustrative) | GC-MS m/z (Illustrative) |
| 4-Chlorothiophene | C₄H₃ClS | Unreacted starting material | 2.5 | 118, 83, 57 |
| Succinic Anhydride | C₄H₄O₃ | Unreacted starting material | 1.8 | 100, 56, 28 |
| 4-(4-chlorothiophen-2-yl)-4-oxobutanoic acid | C₈H₇ClO₃S | Incomplete reduction | 4.2 | 218, 173, 111 |
| 3-(4-Chlorothiophen-2-yl)propenoic acid | C₇H₅ClO₂S | Dehydration side product | 5.1 | 188, 143, 111 |
| Di-(4-chlorothiophen-2-yl) ketone | C₉H₄Cl₂OS₂ | Side reaction in acylation | 8.5 | 262, 147, 111 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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Oven Program:
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Initial temperature of 60°C, hold for 2 minutes.
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Ramp to 280°C at a rate of 15°C/min.
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Hold at 280°C for 5 minutes.
-
-
Injection: Splitless injection of 1 µL.
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MS Conditions: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
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Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or perform a derivatization if the compound is not volatile enough.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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Spectra to Acquire:
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¹H NMR for proton environment analysis.
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¹³C NMR for carbon skeleton information.
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2D NMR (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure of the main product and any significant impurities.
-
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Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for impurity identification and process optimization.
References
- 1. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. metbio.net [metbio.net]
- 6. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 7. Organic Acids Analysis Service | GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. veeprho.com [veeprho.com]
- 11. toref-standards.com [toref-standards.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. epfl.ch [epfl.ch]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. biomedres.us [biomedres.us]
- 18. ijpsonline.com [ijpsonline.com]
Stability issues of 3-(4-Chlorothiophen-2-yl)propanoic acid in solution
This technical support center provides guidance on the stability of 3-(4-Chlorothiophen-2-yl)propanoic acid in solution. The following information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] The thiophene ring and the propanoic acid side chain are the most likely sites of degradation.
Q2: How should I store solutions of this compound?
A2: To minimize degradation, solutions should be stored in a cool, dark place in tightly sealed containers.[4][5] For long-term storage, refrigeration or freezing is recommended. The choice of solvent is also critical; using aprotic, anhydrous solvents can prevent hydrolysis.
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways include:
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Hydrolysis: The carboxylic acid group can react with water, especially at elevated temperatures.
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Oxidation: The thiophene ring is susceptible to oxidation, which can lead to ring-opening or the formation of sulfoxides.
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Decarboxylation: At high temperatures, the propanoic acid side chain may lose carbon dioxide.
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Photodegradation: Exposure to UV light can induce degradation, a common issue for aromatic and heterocyclic compounds.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[6][7][8] This method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Conduct a forced degradation study to identify potential degradants. Ensure proper storage and handling of the solution. |
| Loss of compound concentration over time | Instability in the chosen solvent or storage conditions. | Evaluate the stability in different solvents and at various temperatures and pH values. Protect the solution from light. |
| Discoloration of the solution | Formation of colored degradation products, possibly due to oxidation or photodegradation. | Store the solution in amber vials or wrap the container in aluminum foil. Purge the solution with an inert gas like nitrogen or argon to prevent oxidation. |
| Precipitation of material from solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of the compound in the chosen solvent at the storage temperature. Filter the solution before use. |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3]
Forced Degradation Protocol
A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without completely consuming the parent compound.[9]
| Stress Condition | Typical Protocol | Potential Degradation |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. | Hydrolysis of the carboxylic acid (if derivatized), potential for ring protonation. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.[10] | Deprotonation of the carboxylic acid, potential for ring-opening of the thiophene under harsh conditions. Thiophene rings can be susceptible to degradation in basic media.[6] |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours. | Oxidation of the thiophene sulfur to a sulfoxide or sulfone. |
| Thermal Degradation | Store the solid compound and a solution of the compound at 60°C for 48 hours. | Decarboxylation, and other temperature-induced degradation pathways. |
| Photodegradation | Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. | Photolytic cleavage of bonds, leading to various degradation products. |
Note: The specific conditions (temperature, time, reagent concentration) may need to be optimized based on the observed stability of this compound.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Plausible Oxidative Degradation Pathway
Caption: Potential oxidation of the thiophene ring.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aryl Propionic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-arylpropionic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient synthetic routes for 2-arylpropionic acids?
A1: The most prominent methods involve the carbonylation of styrenes or 1-arylethanols. A particularly effective modern approach is a one-pot, two-step procedure involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene to form a styrene intermediate, which is then directly hydroxycarbonylated without changing the catalyst.[1][2] This cascade transformation offers high regioselectivity and good to very good overall yields (60-85%), minimizing the need for complex purification steps.[1]
Q2: Which reaction parameters are most critical for optimizing yield and regioselectivity?
A2: Several factors are crucial:
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Catalyst System: The choice of palladium precursor and phosphine ligand is paramount. For instance, a catalyst system of Pd(OAc)₂ with a specialized ligand like neoisopinocampheyldiphenylphosphine (NISPCDPP) has been shown to produce excellent yields (up to 89%).[1][3]
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Acid Promoter: An acid is required for the hydroxycarbonylation step. Supported acids like Amberlyst 15 or liquid acids such as HCl or TsOH are commonly used to ensure high catalyst activity and selectivity.[1][4]
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Solvent: The choice of solvent can significantly impact reaction efficiency. While traditional solvents like THF are common, research has shown that renewable solvents such as limonene, p-cymene, and 2-methyltetrahydrofuran (2MeTHF) can be highly effective for various palladium-catalyzed carbonylation reactions.[5]
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Pressure: Both the ethylene pressure for the Heck reaction (e.g., 20 bar) and the carbon monoxide (CO) pressure for the carbonylation step (e.g., 40 bar) must be carefully controlled to ensure optimal conversion.[1]
Q3: How can I effectively monitor the progress of the reaction?
A3: Gas chromatography (GC) is a standard method for monitoring the reaction. Small aliquots can be withdrawn from the reaction mixture at intervals, quenched, extracted, and analyzed. For example, after acidification and extraction with diethyl ether, GC analysis can be used to determine the conversion of the starting material and the formation of the desired product and any isomers.[6][7] Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-arylpropionic acids, particularly via palladium-catalyzed routes.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired 2-arylpropionic acid. What are the potential causes and how can I fix them?
A: Low yield is a common issue that can stem from several sources. The following flowchart provides a systematic approach to diagnosing the problem.
References
- 1. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 3-(4-Chlorothiophen-2-yl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(4-Chlorothiophen-2-yl)propanoic acid.
Troubleshooting Crystallization Issues
Crystallization is a critical step for the purification and isolation of this compound. Below are common problems encountered during this process and their potential solutions.
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can be due to a low melting point of the compound or the presence of impurities that lower the melting point.[1]
Solutions:
-
Solvent Selection: Choose a solvent that dissolves the compound effectively at higher temperatures but has lower solubility at cooler temperatures.[1]
-
Controlled Cooling: Implement a slow and controlled cooling process to minimize the trapping of impurities within the crystals.[1]
-
Minimal Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] If too much solvent was used, it can be partially evaporated to encourage crystallization.[2]
-
Recrystallization: If oiling out has already occurred, add more solvent to dissolve the oil, and then attempt to recrystallize by cooling the solution slowly.[1]
-
Impurity Removal: The use of activated charcoal can help in the removal of impurities that may be causing the oiling out phenomenon.[1]
Problem 2: Poor or low crystal yield.
A low yield of crystals can be frustrating and may be caused by several factors during the experimental procedure.
Solutions:
-
Solvent Volume: Using an excessive amount of solvent can lead to a significant portion of the compound remaining in the mother liquor.[2] To check for this, a small sample of the mother liquor can be evaporated to see if a significant residue remains.[2] If so, a "second crop" of crystals can be obtained by concentrating the mother liquor and repeating the crystallization process.[2]
-
Premature Crystallization: Loss of product can occur during hot filtration if the compound crystallizes prematurely on the filter paper or funnel. To prevent this, use a pre-warmed funnel and a minimal amount of hot solvent to rinse.
-
Charcoal Adsorption: While activated charcoal is useful for removing colored impurities, using an excessive amount can lead to the adsorption of the desired compound, thereby reducing the yield.[2]
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.
Problem 3: No crystals are forming.
Sometimes, even after cooling, crystal formation does not initiate. This is often an issue of supersaturation not being reached or nucleation being inhibited.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[3]
-
-
Reduce Solvent Volume: As mentioned for low yield, there might be too much solvent. Gently heating the solution to evaporate some of the solvent and then re-cooling can help achieve the necessary supersaturation.[2]
-
Lower Temperature: If cooling at room temperature is insufficient, try using an ice bath or a refrigeration system to further decrease the solubility.[2]
Problem 4: Crystals are discolored or appear impure.
The presence of colored impurities is a common issue that can often be resolved with an additional purification step.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to use an excessive amount, as this can reduce the yield.[2]
-
Recrystallization: A second recrystallization step will often result in a purer, less colored final product.
Frequently Asked Questions (FAQs)
Q1: What are some suitable solvents for the crystallization of this compound?
Q2: How can I determine the optimal solvent for crystallization?
A systematic approach involves small-scale solubility tests. Place a small amount of the compound in several test tubes and add different solvents dropwise. A good crystallization solvent will dissolve the compound when heated but will show poor solubility at room temperature.
Q3: What is the impact of impurities on the crystallization process?
Impurities can have several detrimental effects on crystallization. They can lower the melting point of the compound, leading to "oiling out".[1] They can also disrupt the crystal lattice formation, leading to smaller or irregularly shaped crystals.[6][7] Furthermore, some impurities can inhibit nucleation, preventing crystal growth altogether.[8]
Q4: How does the cooling rate affect crystal size and purity?
A slow cooling rate generally leads to the formation of larger and purer crystals.[1] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less-defined crystals.[2]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the search results, a quantitative data table cannot be generated at this time. Researchers are encouraged to determine optimal parameters such as solvent ratios and temperature gradients empirically.
Experimental Protocols
Protocol 1: Standard Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a watch glass to air dry.
Protocol 2: Solvent-Pair Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back to the hot solution until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Standard Recrystallization protocol.
Visualizations
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Thiophene-Based Compounds for Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of thiophene-based compounds for reliable and reproducible in vitro and in vivo assays. Poor solubility can lead to underestimated compound activity, inaccurate structure-activity relationships (SAR), and variable experimental data. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my thiophene-based compounds consistently show low solubility in aqueous assay buffers?
A1: Thiophene rings, while possessing some aromatic character, are inherently nonpolar and hydrophobic.[1][2] This leads to poor solubility in aqueous solutions. Thiophene and its derivatives are generally insoluble in water but soluble in organic solvents like ethanol and ether.[3] The sulfur atom in the thiophene ring, while contributing to its aromaticity, does not significantly enhance water solubility.[4]
Q2: I dissolve my thiophene compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What is happening?
A2: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." While your compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO concentration is lowered by dilution into an aqueous medium. The cell culture medium is primarily aqueous, and the hydrophobic thiophene compound comes out of solution. Additionally, components in the media, such as salts and proteins, can sometimes contribute to precipitation.
Q3: Can the sulfur atom in the thiophene ring be a source of instability?
A3: Under certain conditions, the sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide.[5] This is more likely to occur in the presence of strong oxidizing agents or under harsh acidic conditions. While generally stable, this potential for oxidation should be considered, especially during long-term storage in solution or under extreme pH conditions, as it can alter the compound's properties.[4][5]
Q4: Are there any general guidelines for selecting a solubilization strategy for a novel thiophene-based compound?
A4: A tiered approach is often effective. Start with the simplest methods first. Initially, try using a co-solvent system with a low percentage of an organic solvent like DMSO or ethanol. If precipitation still occurs, explore pH modification if your compound has ionizable groups. If these methods are not sufficient or are incompatible with your assay, consider more advanced techniques like the use of cyclodextrins or surfactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound precipitates immediately upon addition to aqueous buffer. | - Low intrinsic aqueous solubility.- High final concentration of the compound. | - Lower the final concentration of the compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with the assay.- Evaluate the use of cyclodextrins or surfactants to increase solubility. |
| Compound is soluble in stock solvent (e.g., DMSO) but precipitates over time after dilution. | - Compound is in a supersaturated state.- Slow nucleation and crystal growth. | - Prepare fresh dilutions immediately before use.- Consider using a different co-solvent or a mixture of co-solvents.- Sonication of the final solution may help in re-dissolving small precipitates, but be cautious as it may not be a permanent solution. |
| Assay results are highly variable between experiments. | - Inconsistent solubility and precipitation of the compound.- Degradation of the compound in the assay buffer. | - Visually inspect for precipitation before and during the assay.- Implement a standardized protocol for compound dilution.- Check the stability of the compound at the pH and temperature of the assay. The thiophene ring can be susceptible to oxidation under certain conditions.[5] |
| Compound appears to be less potent in cell-based assays compared to biochemical assays. | - Precipitation in cell culture media reduces the effective concentration.- The solubilization agent (e.g., high concentration of DMSO) is affecting cell health. | - Confirm the solubility of the compound in the specific cell culture medium used.- Titrate the concentration of the solubilizing agent to find a balance between solubility and cell viability.- Consider using a less toxic solubilizer like a specific type of cyclodextrin. |
| Precipitation is observed at low temperatures (e.g., 4°C storage). | - Decreased solubility at lower temperatures. | - Prepare and store stock solutions at room temperature if the compound is stable.- If refrigeration is necessary, allow the solution to fully equilibrate to the assay temperature and visually inspect for precipitates before use. |
Data Presentation: Solubility of Thiophene-Based Compounds
The following tables provide quantitative solubility data for several commercially available thiophene-based drugs, illustrating the impact of different solubilization strategies.
Table 1: Solubility of Olanzapine
| Solvent/System | pH | Temperature (°C) | Solubility |
| Water | Neutral | RT | ~0.04 mg/mL |
| Ethanol | N/A | RT | ~1 mg/mL[6] |
| DMSO | N/A | RT | ~16 mg/mL[6] |
| Dimethylformamide (DMF) | N/A | RT | ~20 mg/mL[6] |
| 1:1 DMSO:PBS | 7.2 | RT | ~0.5 mg/mL[6] |
| 0.1N HCl | 1.0 | RT | Sparingly soluble[7] |
| Phosphate Buffer | 6.8 | RT | Soluble[7] |
Table 2: Solubility of Tioconazole
| Solvent/System | pH | Temperature (°C) | Solubility |
| Water | Neutral | RT | Very slightly soluble[8] |
| Ethanol | N/A | RT | ~33 mg/mL[9] |
| DMSO | N/A | RT | ~25 mg/mL[9] |
| Dimethylformamide (DMF) | N/A | RT | ~25 mg/mL[9] |
| 1:3 Ethanol:PBS | 7.2 | RT | ~0.25 mg/mL[9] |
| Methanol | N/A | RT | Very soluble[8] |
| Chloroform | N/A | RT | Soluble[8] |
Table 3: Solubility of Sertaconazole with Cyclodextrins
| Cyclodextrin (in simulated gastric/enteric fluid) | Molar Ratio (Drug:CD) | Temperature (°C) | Solubility Enhancement |
| alpha-CD | N/A | RT | Least effective[6] |
| beta-CD | N/A | RT | Moderate[6] |
| Hydroxypropyl-beta-CD (HP-β-CD) | N/A | RT | Good[6] |
| Hydroxypropyl-gamma-CD (HP-γ-CD) | N/A | RT | Very Good[6] |
| gamma-CD | N/A | RT | Most effective[6] |
Table 4: Solubility of Dorzolamide
| Solvent/System | pH | Temperature (°C) | Solubility |
| Distilled Water | 7.0 | RT | 6.65 mg/mL[7] |
| Phosphate Buffer | 7.4 | RT | 6.72 mg/mL[7] |
| Normal Saline | 5.5 | RT | 38.76 mg/mL[7] |
| Water | N/A | 25 | 37 mg/mL[10] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines the use of a water-miscible organic solvent (co-solvent) to increase the solubility of a thiophene-based compound.
-
Stock Solution Preparation:
-
Dissolve the thiophene-based compound in 100% Dimethyl Sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; sonication can be used to aid this process.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.
-
-
Assay Plate Preparation:
-
Add a small volume of the DMSO-diluted compound to the assay buffer or cell culture medium. The final concentration of DMSO should typically be kept below 1% (v/v) to minimize solvent effects on the biological system. For example, add 1 µL of a 100X stock solution to 99 µL of assay buffer.
-
-
Mixing and Observation:
-
Mix the final solution thoroughly. Visually inspect for any signs of precipitation immediately after mixing and after a short incubation period.
-
Protocol 2: pH Modification for Solubility Enhancement
This protocol is for thiophene-based compounds with ionizable functional groups (e.g., amines, carboxylic acids).
-
Determine pKa:
-
If the pKa of the compound is unknown, it can be predicted using software or determined experimentally.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO).
-
-
Buffer Selection:
-
For acidic compounds (with a low pKa), use a buffer with a pH at least 2 units above the pKa to ensure the compound is deprotonated and more soluble.
-
For basic compounds (with a high pKa), use a buffer with a pH at least 2 units below the pKa to ensure the compound is protonated and more soluble.
-
-
Solubility Testing:
-
Add a small aliquot of the stock solution to the selected buffers at different pH values.
-
Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Assay Considerations:
-
Ensure that the final pH of the assay solution is compatible with the biological system being studied.
-
Protocol 3: Solubilization using Cyclodextrins
This protocol describes the use of cyclodextrins to form inclusion complexes and enhance solubility.
-
Cyclodextrin Selection:
-
Stock Solution Preparation:
-
Prepare a stock solution of the cyclodextrin in the aqueous assay buffer (e.g., 10-40% w/v).
-
Prepare a concentrated stock solution of the thiophene-based compound in a small amount of an organic solvent (e.g., ethanol or DMSO).
-
-
Complex Formation:
-
Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.
-
Allow the mixture to equilibrate (e.g., shake for 24-48 hours at room temperature).
-
-
Quantification:
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate by a suitable analytical method.
-
Protocol 4: Surfactant-Mediated Solubilization
This protocol details the use of surfactants to form micelles that encapsulate and solubilize hydrophobic compounds.
-
Surfactant Selection:
-
Non-ionic surfactants such as Tween® 20, Tween® 80, or Triton™ X-100 are commonly used in biological assays at concentrations above their critical micelle concentration (CMC).
-
-
Surfactant Stock Solution:
-
Prepare a stock solution of the surfactant in the assay buffer at a concentration well above its CMC.
-
-
Compound Solubilization:
-
Add the powdered thiophene-based compound directly to the surfactant-containing buffer and stir for several hours to allow for micellar encapsulation.
-
Alternatively, a small volume of a concentrated stock solution of the compound in an organic solvent can be added to the surfactant solution.
-
-
Assay Considerations:
-
The concentration of the surfactant must be carefully chosen to be effective for solubilization while being non-toxic to the cells or non-disruptive to the proteins in the assay.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cyclodextrins on the solubility and antimycotic activity of sertaconazole: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. sciensage.info [sciensage.info]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding side reactions in the synthesis of thiophene derivatives
Welcome to the technical support center for the synthesis of thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions in their experiments.
General FAQs
Q1: What are the most common methods for synthesizing thiophene derivatives?
A1: The most widely used methods include the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, the Fiesselmann thiophene synthesis, and the Hinsberg synthesis. Each method offers distinct advantages depending on the desired substitution pattern and available starting materials.[][2]
Q2: I am getting a very low yield in my thiophene synthesis. What are the general factors I should consider?
A2: Low yields can result from several factors, including:
-
Purity of starting materials: Impurities can interfere with the reaction.
-
Reaction conditions: Temperature, reaction time, and solvent can significantly impact yield.
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or GC-MS.
-
Product loss during workup and purification: Optimize extraction and chromatography procedures to minimize loss.
-
Side reactions: The formation of byproducts is a common cause of low yields.
Q3: How can I effectively purify my thiophene derivative?
A3: Purification strategies depend on the properties of the desired compound and the impurities present. Common methods include:
-
Distillation: Effective for volatile thiophenes with boiling points significantly different from impurities.
-
Recrystallization: A good option for solid thiophene derivatives.
-
Column chromatography: A versatile method for separating the product from a variety of impurities.
-
Acid/base extraction: Useful if the product or impurities have acidic or basic functional groups.
Troubleshooting Guides and Protocols by Synthesis Method
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a thiophene.[3][4] A common side reaction is the formation of furan derivatives.[2][3]
Troubleshooting Guide
Q: My Paal-Knorr synthesis is producing a significant amount of a furan byproduct. How can I minimize this?
A: Furan formation is a competing reaction, especially since many sulfurizing agents also act as dehydrating agents.[2][3] To favor thiophene formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often reported to give better yields of thiophenes compared to P₄S₁₀.
-
Reaction Temperature: Lowering the reaction temperature may favor the thiophene pathway, although this can also decrease the overall reaction rate.
-
Reaction Time: A shorter reaction time might reduce the extent of furan formation.
Q: The reaction is sluggish and gives a low yield of the thiophene. What can I do?
A: To improve the reaction rate and yield:
-
Increase Temperature: While this can sometimes increase furan formation, a higher temperature is often necessary to drive the reaction to completion.
-
Solvent Choice: High-boiling, non-polar solvents like toluene or xylene are commonly used.
-
Purity of 1,4-dicarbonyl: Ensure your starting material is pure, as impurities can inhibit the reaction.
Quantitative Data on Side Product Formation (Illustrative)
| Sulfurizing Agent | Temperature (°C) | Thiophene Yield (%) | Furan Byproduct (%) |
| P₄S₁₀ | 80 | 65 | 25 |
| P₄S₁₀ | 110 | 75 | 15 |
| Lawesson's Reagent | 80 | 80 | 10 |
| Lawesson's Reagent | 110 | 85 | 5 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add acetonylacetone (1,4-diketone, 11.4 g, 0.1 mol) and toluene (100 mL) to the flask.
-
Sulfurizing Agent: Carefully add Lawesson's reagent (22.2 g, 0.055 mol) in portions to the stirred solution. Caution: Hydrogen sulfide (H₂S) gas, which is toxic and has a strong, unpleasant odor, will be evolved.[3]
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] A potential side reaction is the dimerization of the Knoevenagel condensation product.[6]
Troubleshooting Guide
Q: I am observing a significant amount of a dimeric byproduct in my Gewald reaction. How can I avoid this?
A: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[6] To minimize this:
-
Base Selection: The choice of base is critical. Morpholine or triethylamine are commonly used. The concentration of the base can also be optimized.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 50-60°C) can favor the desired pathway.
-
Order of Addition: Adding the sulfur portionwise to the pre-formed Knoevenagel adduct may reduce dimerization.
Q: The reaction is not going to completion, and I have a low yield of the 2-aminothiophene.
A: To improve the yield:
-
Catalyst: Ensure the base catalyst is active and used in the correct amount.
-
Solvent: Ethanol or dimethylformamide (DMF) are common solvents. Their choice can influence reaction rates and yields.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time, monitoring by TLC.
Quantitative Data on Side Product Formation (Illustrative)
| Base | Temperature (°C) | 2-Aminothiophene Yield (%) | Dimer Byproduct (%) |
| Triethylamine | 25 | 40 | 30 |
| Triethylamine | 60 | 75 | 10 |
| Morpholine | 25 | 55 | 20 |
| Morpholine | 60 | 85 | 5 |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Setup: In a fume hood, equip a 100 mL three-necked flask with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Reagents: To the flask, add 2-butanone (7.2 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and ethanol (30 mL).
-
Catalyst and Sulfur: Add morpholine (8.7 g, 0.1 mol) and finely powdered sulfur (3.2 g, 0.1 mol).
-
Reaction: Heat the mixture to 50°C and stir for 2 hours. A precipitate should form.
-
Workup: Cool the reaction mixture in an ice bath.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[7]
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[8]
Troubleshooting Guide
Q: My Fiesselmann synthesis is giving a low yield. What are the critical parameters?
A: Key factors for a successful Fiesselmann synthesis include:
-
Base Strength: A sufficiently strong base is needed to deprotonate the thioglycolic acid derivative. Sodium ethoxide or potassium tert-butoxide are often used.
-
Purity of Acetylenic Ester: Impurities in the starting alkyne can lead to side reactions.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so ensure all glassware is dry and use anhydrous solvents.
Experimental Protocol: Synthesis of a 3-Hydroxythiophene Derivative
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried flask with a magnetic stirrer and a dropping funnel.
-
Base: Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Thiol Addition: To the stirred base solution, add methyl thioglycolate dropwise at 0°C.
-
Alkyne Addition: After the addition of the thiol is complete, add the α,β-acetylenic ester dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield a thiophene-2,5-dicarboxylate.[9]
Troubleshooting Guide
Q: The Hinsberg reaction is not proceeding as expected. What should I check?
A: The Hinsberg synthesis is sensitive to several factors:
-
Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions.
-
Purity of Reagents: The 1,2-dicarbonyl compound and diethyl thiodiacetate should be pure.
Experimental Protocol: Synthesis of a Thiophene-2,5-dicarboxylate
-
Setup: Under an inert atmosphere, equip a flame-dried, three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Base: Add sodium ethoxide to anhydrous ethanol in the flask.
-
Reagent Addition: In the dropping funnel, prepare a mixture of the 1,2-dicarbonyl compound and diethyl thiodiacetate. Add this mixture dropwise to the stirred base solution.
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Workup: Cool the mixture and pour it onto a mixture of ice and hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the thiophene-2,5-dicarboxylate.
Visualizations
Caption: General troubleshooting workflow for thiophene synthesis.
Caption: Paal-Knorr synthesis with furan side reaction.
Caption: Gewald synthesis with dimerization side reaction.
Caption: Decision tree for purification method selection.
References
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Thiophene Compounds
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on acidic thiophene compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and remedy common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing acidic thiophene compounds in reversed-phase HPLC?
Peak tailing for acidic thiophenes, and acidic compounds in general, typically arises from a few key sources:
-
Secondary Interactions with the Stationary Phase: The primary cause is often unwanted interactions between the acidic analyte and the silica-based stationary phase.[1][2] While less common than with basic compounds, acidic molecules can interact with residual silanol groups on the silica surface, especially if metal contaminants are present.[3][4][5]
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Metal Contamination: Trace metals (e.g., iron, aluminum) in the silica matrix, from column hardware, or from the sample itself can act as Lewis acid sites.[3][4][5] Acidic compounds, particularly those with chelating properties, can interact with these metal ions, leading to peak tailing.[2][6]
-
Inappropriate Mobile Phase pH or Buffer Capacity: If the mobile phase pH is not adequately controlled, the ionization state of the acidic thiophene and the surface silanols can vary, leading to multiple retention mechanisms and peak tailing.[7][8] An unbuffered or weakly buffered mobile phase can exacerbate this issue.[8]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, resulting in a distorted peak shape, often with a tail.[2][3]
-
Physical Column Issues: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing tailing for all peaks in the chromatogram.[1][9][10]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[1][2]
Q2: How can I diagnose the specific cause of peak tailing for my acidic thiophene compound?
A systematic approach is key to identifying the root cause. The following flowchart outlines a logical troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing the cause of HPLC peak tailing.
Q3: What are the first steps to take to improve the peak shape of an acidic thiophene?
Start with optimizing the mobile phase, as this is often the simplest and most effective approach.
-
Lower the Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of your acidic thiophene. This will keep the analyte in its neutral, protonated form, minimizing secondary ionic interactions with the stationary phase.[1][9]
-
Introduce a Competing Acid: Adding a small amount of a competing acid, like acetic acid or formic acid (e.g., 0.1%), to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.[1][11]
-
Increase Buffer Strength: Use an appropriate buffer (e.g., phosphate or acetate) at a sufficient concentration (e.g., 20-50 mM for UV detection) to maintain a stable pH throughout the analysis.[8][9][12]
Troubleshooting Guides & Experimental Protocols
Guide 1: Mitigating Secondary Interactions via Mobile Phase Optimization
Secondary interactions between acidic thiophenes and the silica stationary phase are a primary cause of peak tailing. This can be exacerbated by metal contamination, which increases the acidity of surface silanols.[4][5] The following protocols are designed to suppress these interactions.
Experimental Protocol: Mobile Phase Modification
-
Objective: To improve peak symmetry by modifying the mobile phase to suppress secondary silanophilic interactions.
-
Initial Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength
-
Analyte: Acidic thiophene compound (e.g., Thiophene-2-carboxylic acid)
-
-
Procedure:
-
Step 1 (Baseline): Run the analysis with the initial, unbuffered mobile phase. Record the tailing factor.
-
Step 2 (pH Adjustment): Adjust the aqueous portion of the mobile phase to pH 2.5 with phosphoric acid or formic acid. Equilibrate the column for at least 15 column volumes before injecting the sample. Record the tailing factor.
-
Step 3 (Addition of Competing Acid): To the mobile phase from Step 2, add 0.1% (v/v) acetic acid. Equilibrate and inject. Record the tailing factor.
-
Step 4 (Increase Buffer Strength): Prepare a 25 mM phosphate buffer at pH 2.5 as the aqueous component of the mobile phase. Equilibrate and inject. Record the tailing factor.
-
Expected Results & Data Presentation
The results of these modifications can be summarized to observe the impact on peak shape.
| Mobile Phase Condition | Tailing Factor (As) | Observations |
| 50:50 ACN:H₂O (Unbuffered) | > 2.0 | Severe tailing, poor peak shape. |
| 50:50 ACN:H₂O (pH 2.5) | 1.5 - 1.8 | Improvement, but some tailing remains. |
| 50:50 ACN:H₂O (pH 2.5) + 0.1% Acetic Acid | 1.2 - 1.5 | Further improvement in symmetry.[1][11] |
| 50:50 ACN:25mM Phosphate Buffer (pH 2.5) | < 1.2 | Symmetrical, sharp peak.[9] |
Guide 2: Selecting the Right Column and Additives
If mobile phase optimization is insufficient, the issue may lie with the column chemistry itself or persistent metal contamination.
Column Selection and Deactivation
-
Use High-Purity, Type B Silica Columns: Modern columns are made with high-purity silica that has a lower metal content, reducing the number of highly acidic silanol sites that cause tailing.[4][5][13]
-
Consider End-Capped Columns: End-capping blocks many of the residual silanol groups, preventing them from interacting with analytes.[7][9][14]
-
Alternative Stationary Phases: If silica-based columns continue to cause issues, consider columns with alternative stationary phases, such as polymer-based or hybrid silica-polymer columns, which have different surface chemistries and are more stable at a wider pH range.[4][15]
The Role of Metal Contamination
The interaction between acidic compounds and metal ions on the stationary phase is a key contributor to peak tailing.
Caption: Interaction of acidic thiophenes with metal ions and active silanols.
Experimental Protocol: Using Ion-Pairing Reagents
For highly acidic thiophenes that are ionized even at low pH, an ion-pairing agent can be used to form a neutral complex that has better retention and peak shape on a reversed-phase column.
-
Objective: To improve retention and peak shape of an ionized acidic thiophene using an ion-pairing reagent.
-
Reagents:
-
Tetrabutylammonium (TBA) salt (e.g., TBA-hydroxide or TBA-phosphate) as the ion-pairing agent for acidic compounds.
-
-
Procedure:
-
Step 1 (Baseline): Run the analysis at a mid-range pH (e.g., pH 7.0 with a phosphate buffer) where the acidic thiophene is ionized. The peak will likely be broad, tailing, or have poor retention.
-
Step 2 (Add Ion-Pairing Reagent): Prepare the mobile phase with the same buffer, but add 5 mM of the TBA salt.
-
Step 3 (Equilibration): Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is saturated with the reagent.
-
Step 4 (Analysis): Inject the sample and record the retention time and tailing factor.
-
Data Presentation: Impact of Ion-Pairing Reagent
| Condition | Retention Time (min) | Tailing Factor (As) | Observations |
| Buffered at pH 7.0 | 1.5 | > 2.5 | Poor retention, severe tailing. |
| Buffered at pH 7.0 + 5mM TBA | 8.2 | < 1.3 | Increased retention, symmetrical peak.[16] |
By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose the cause of peak tailing for your acidic thiophene compounds and implement a robust solution to achieve symmetrical, reproducible peaks for accurate quantification.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. youtube.com [youtube.com]
- 6. silcotek.com [silcotek.com]
- 7. chromtech.com [chromtech.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 16. km3.com.tw [km3.com.tw]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most frequently cited scalable synthetic pathway involves a two-step process starting from 2-acetyl-4-chlorothiophene. The first step is the Willgerodt-Kindler reaction to form an intermediate thioamide, which is then hydrolyzed to yield the final product, this compound.
Q2: Are there significant safety concerns when scaling up this synthesis?
A2: Yes, several safety precautions are necessary. The Willgerodt-Kindler reaction often generates hydrogen sulfide (H₂S), a toxic and flammable gas. Therefore, the reaction must be conducted in a well-ventilated fume hood with appropriate gas scrubbing capabilities. Additionally, handling reagents like aluminum chloride for the synthesis of the starting material requires careful moisture control to prevent exothermic reactions.
Q3: What are the critical process parameters to monitor during the Willgerodt-Kindler reaction?
A3: Temperature control is crucial for the Willgerodt-Kindler reaction. The reaction is typically heated, and maintaining a consistent temperature is key to ensuring complete reaction and minimizing byproduct formation. The molar ratio of the reactants, particularly the amine and sulfur, also significantly impacts the reaction outcome.
Q4: How can the purity of the final product be ensured on a larger scale?
A4: Purification of this compound on a larger scale is typically achieved through recrystallization. The choice of solvent is critical for effective purification. Common solvents for recrystallization of similar carboxylic acids include mixtures of acetic acid and water, or other organic solvents depending on the impurity profile.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Acetyl-4-chlorothiophene (Starting Material)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the specific protocol and scale.[1] |
| Suboptimal Temperature | Maintain the reaction temperature between 10-15°C during the addition of aluminum trichloride.[1] For chlorination using Cl₂ in CCl₄, the temperature should be gradually increased from 0°C to 25°C.[1] |
| Moisture Contamination | Use anhydrous solvents and reagents. Aluminum chloride is particularly sensitive to moisture. |
| Inefficient Purification | Column chromatography is effective for smaller scales. For larger scales, fractional distillation under reduced pressure is a more practical approach to purify the product.[2] |
Problem 2: Incomplete Conversion or Low Yield in the Willgerodt-Kindler Reaction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | The Willgerodt-Kindler reaction is often run at elevated temperatures. Ensure the reaction mixture is heated for a sufficient duration to drive the reaction to completion. Microwave-assisted heating can sometimes accelerate the reaction. |
| Incorrect Molar Ratios | The stoichiometry of the amine (e.g., morpholine) and sulfur is critical. An excess of the amine and sulfur is generally used. A typical molar ratio for aryl ketones to sulfur and morpholine is 1:2:3. |
| Poor Mixing | On a larger scale, efficient mixing is essential to ensure proper contact between the reactants. Use an appropriate overhead stirrer and ensure the reaction vessel is adequately baffled. |
| Byproduct Formation | Side reactions can occur, leading to a complex mixture and lower yield of the desired thioamide. Careful control of temperature and reaction time can help minimize these. |
Problem 3: Difficulty in Hydrolysis of the Thioamide Intermediate
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of the thioamide to the carboxylic acid often requires strong acidic or basic conditions and prolonged heating. Monitor the reaction progress by TLC or HPLC to ensure complete conversion. |
| Product Degradation | Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation of the product. Optimize the reaction time and temperature to find a balance between complete hydrolysis and minimal degradation. |
| Difficult Work-up | After hydrolysis, the product needs to be isolated from the reaction mixture. This typically involves acidification to precipitate the carboxylic acid, followed by filtration and washing. Ensure the pH is adjusted correctly to maximize precipitation. |
Problem 4: Impurities in the Final Product (this compound)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reactions | Unreacted starting material or thioamide intermediate can contaminate the final product. Ensure each step goes to completion before proceeding. |
| Side-products from the Willgerodt-Kindler Reaction | The Willgerodt-Kindler reaction can sometimes yield rearranged or oxidized byproducts. Purification by recrystallization is crucial to remove these. |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents to avoid introducing impurities. |
| Ineffective Recrystallization | The choice of recrystallization solvent is critical. Experiment with different solvent systems (e.g., ethanol/water, toluene, heptane) to find the optimal conditions for purifying your product. |
Experimental Protocols
Synthesis of 2-Acetyl-4-chlorothiophene (Large Scale)
This protocol is adapted from a patented procedure for scalable synthesis.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Acetylthiophene | 126.17 | 200 g | 1.585 |
| Dichloromethane | 84.93 | 2 L | - |
| Trichloroisocyanuric acid (TCCA) | 232.41 | 147.3 g | 0.634 |
| Aluminum trichloride (AlCl₃) | 133.34 | 1060 g | 7.95 |
Procedure:
-
To a suitable reaction vessel, add 2-acetylthiophene (200 g) and dichloromethane (2 L).
-
Cool the mixture to 10-15°C.
-
Slowly add aluminum trichloride (1060 g) in portions over 2 hours, maintaining the temperature between 10-15°C.
-
Add trichloroisocyanuric acid (147.3 g) to the reaction mixture.
-
Stir the reaction at 10-15°C for 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into 2 L of iced 1 M hydrochloric acid solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield 2-acetyl-4-chlorothiophene.
Expected Yield: Approximately 210 g (82.48%).[1]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for identifying and resolving issues.
References
Technical Support Center: Degradation Pathway Analysis of Chlorothiophene Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the degradation pathway analysis of chlorothiophene compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chlorothiophene-containing compounds?
A1: While specific pathways are compound-dependent, the main degradation routes for chlorothiophenes involve metabolic activation, chemical hydrolysis, and photodegradation. A key metabolic pathway is the cytochrome P450-mediated oxidation of the thiophene ring, which can lead to the formation of reactive electrophilic intermediates like thiophene S-oxides and thiophene epoxides. These reactive metabolites can be detoxified, for example, through conjugation with glutathione. Abiotic degradation can occur through hydrolysis (especially for derivatives with susceptible functional groups), oxidation, and photodegradation, which may involve reactions with hydroxyl radicals.
Q2: My chlorothiophene compound appears to be degrading during sample analysis. What could be the cause?
A2: Apparent degradation during analysis can be due to several factors:
-
Thermal Instability: The compound may be degrading in the hot GC injector.
-
Active Sites: The analyte may be interacting with active sites in the GC liner, column, or MS ion source, causing peak tailing that can be misinterpreted as degradation.
-
Solvent Effects: The choice of solvent can sometimes influence the stability of the analyte in the vial or during injection.
-
In-source Degradation/Fragmentation: The conditions within the mass spectrometer's ion source can cause the molecule to fragment, which might be confused with degradation products formed prior to analysis.
Q3: What are the expected degradation products of a forced degradation study on a chlorothiophene compound?
A3: Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products. Depending on the stress condition, you can expect to see:
-
Acid/Base Hydrolysis: Cleavage of ester or amide groups if present, and potentially hydroxylation of the thiophene ring.
-
Oxidation: Formation of thiophene S-oxides and subsequent ring-opened products.
-
Thermal Degradation: Desulfurization or dechlorination, as well as fragmentation of side chains.
-
Photodegradation: Dechlorination and oxidation of the thiophene ring.
Q4: How can I confirm the structure of a suspected degradation product?
A4: Structure elucidation of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (LC-MS/MS or GC-MS) provides accurate mass information for determining the elemental composition. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that help in structural characterization. For unambiguous structure confirmation, especially for isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for Chlorothiophene Analyte | 1. Active Sites: The acidic protons on the thiophene ring or the polar nature of the chloro-substituent can interact with active sites in the inlet liner (silanol groups) or column. 2. Improper Column Installation: Dead volume at the inlet or detector connection. 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column. 4. Interaction with Ion Source: Halogenated compounds can sometimes interact with metal surfaces in the ion source, causing slow desorption. | 1. Use an ultra-inert inlet liner and a GC column designed for trace-level analysis of active compounds. Consider derivatization if possible. 2. Re-install the column, ensuring a clean, square cut and the correct insertion depth into the inlet and detector. 3. Trim 10-20 cm from the front of the column. If the problem persists, the column may need replacement. 4. Clean the ion source. If the problem is persistent with chlorinated solvents, consider using a non-halogenated solvent if the sample preparation method allows. |
| Poor Sensitivity / No Peak | 1. Analyte Degradation: The compound may be thermally degrading in the hot injector. 2. Adsorption: The analyte is irreversibly adsorbing to active sites in the system. 3. System Leak: A leak in the system can lead to poor sensitivity. | 1. Lower the injector temperature. If using splitless injection, a programmed temperature vaporization (PTV) inlet can be beneficial. 2. Address active sites as described for peak tailing. 3. Perform a leak check of the system, paying close attention to the septum and column fittings. |
| Ghost Peaks in Blank Runs | 1. Carryover: Residue from a previous, more concentrated sample is retained in the syringe, inlet, or column. 2. Septum Bleed: Degradation products from the inlet septum. | 1. Thoroughly rinse the syringe with a strong solvent. Bake out the inlet and column at a high temperature. 2. Use a high-quality, low-bleed septum and replace it regularly. |
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase additives. 3. Column Temperature Fluctuations: Unstable column oven temperature. | 1. Increase the post-run equilibration time. 2. Prepare fresh mobile phase daily. 3. Ensure the column oven is functioning correctly and set to a stable temperature. |
| Low Signal Intensity / Ion Suppression | 1. Matrix Effects: Co-eluting matrix components are suppressing the ionization of the analyte. 2. Incorrect MS Source Parameters: Suboptimal settings for gas flows, temperatures, or voltages. 3. Mobile Phase Incompatibility: The mobile phase additives (e.g., buffers, ion-pairing agents) are not ideal for ESI. | 1. Improve sample cleanup (e.g., using solid-phase extraction). Modify the chromatographic method to separate the analyte from the interfering components. 2. Optimize MS source parameters by infusing a standard solution of the analyte. 3. Avoid non-volatile buffers. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate. |
| Formation of Adducts | 1. High Salt Concentration: The presence of salts (e.g., sodium, potassium) in the sample or mobile phase can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+). | 1. Use high-purity solvents and mobile phase additives. If the sample matrix is high in salts, implement a desalting step in the sample preparation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study to identify potential degradation products of a chlorothiophene compound.
1. Sample Preparation:
-
Prepare a stock solution of the chlorothiophene compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating LC-MS/MS or GC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and characterize any new peaks that represent degradation products.
-
Aim for 5-20% degradation of the parent compound for meaningful results. Adjust stress conditions if degradation is too low or too high.
Protocol 2: Microbial Degradation Screening
This protocol provides a basic framework for assessing the biodegradability of a chlorothiophene compound by a mixed microbial culture.
1. Inoculum Preparation:
-
Collect an inoculum source, such as activated sludge from a wastewater treatment plant or soil from a contaminated site.
-
Prepare a mineral salts medium (e.g., Bushnell-Haas broth).
2. Experimental Setup:
-
In sterile flasks, add the mineral salts medium and the inoculum.
-
Add the chlorothiophene compound as the sole carbon source at a concentration of 50-100 mg/L.
-
Set up a control flask with inoculum but without the chlorothiophene compound.
-
Set up an abiotic control flask with the chlorothiophene compound but without the inoculum.
3. Incubation:
-
Incubate the flasks on a shaker at room temperature (or a relevant environmental temperature) in the dark.
4. Sampling and Analysis:
-
At regular intervals (e.g., 0, 3, 7, 14, and 28 days), withdraw aliquots from each flask.
-
Analyze the samples for the disappearance of the parent chlorothiophene compound and the appearance of potential metabolites using LC-MS/MS or GC-MS.
5. Data Interpretation:
-
Compare the concentration of the chlorothiophene compound in the inoculated flasks to the abiotic control to determine the extent of biodegradation.
-
Identify any major metabolites formed during the process.
Data Presentation
Table 1: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 48 hours | 60 - 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 48 hours | 60 - 80°C |
| Oxidation | 3% - 30% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Dry Heat / Solution | 48 - 72 hours | 80 - 100°C |
| Photolysis | >1.2 million lux hours | Variable | Room Temperature |
Table 2: Potential Degradation Products of Chlorothiophene Compounds and their Likely Origin
| Potential Degradation Product | Likely Formation Pathway | Analytical Note |
| Hydroxy-chlorothiophene | Hydrolysis, Oxidation | Isomeric forms are likely. Requires good chromatographic separation. |
| Chlorothiophene-S-oxide | Oxidation (e.g., with H₂O₂) | May be thermally labile; LC-MS is often preferred over GC-MS. |
| Dechlorinated Thiophene | Photodegradation, Reductive Degradation | Results in a characteristic mass shift of -34 Da (loss of Cl, gain of H). |
| Ring-Opened Products | Strong Oxidation | May result in various sulfur and chlorine-containing aliphatic acids. |
Visualizations
Technical Support Center: Purification of Propanoic Acid Derivatives
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of propanoic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our FAQs are designed to directly address common and stubborn purification challenges.
Recrystallization Issues
Q1: My propanoic acid derivative is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for low-melting solids or when the solution is supersaturated.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the heated mixture to ensure the compound fully dissolves.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate your solvent system: The solubility profile of your compound may not be ideal for the chosen solvent. Consider a different solvent or a co-solvent system.
-
Q2: My recrystallization yield is very low. How can I improve it?
A2: A low yield can be due to several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Ensure complete precipitation: Cool the solution in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize crystal formation.
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Avoid premature crystallization: Ensure that the solution does not cool too quickly during hot filtration, as this can cause the product to crystallize on the filter paper. Use a pre-heated funnel and flask.
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Check the mother liquor: If you suspect significant product loss, you can try to recover more material by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
-
Chromatography Challenges
Q3: My carboxylic acid is streaking on the silica gel column/TLC plate. How can I fix this?
A3: Streaking of acidic compounds on silica gel is a common issue caused by strong interactions between the acidic analyte and the slightly acidic silica.
-
Troubleshooting Steps:
-
Add an acidic modifier to the eluent: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks/spots.
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Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
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Derivatize the carboxylic acid: As a last resort for very problematic separations, you can convert the carboxylic acid to a less polar ester derivative (e.g., methyl or ethyl ester), which will chromatograph more easily. The ester can then be hydrolyzed back to the carboxylic acid after purification.
-
Q4: I'm trying to remove a colored impurity by column chromatography, but it's co-eluting with my product.
A4: Colored impurities are often large, conjugated molecules that can have similar polarities to the desired product.
-
Troubleshooting Steps:
-
Pre-treat with activated carbon: Before chromatography, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture, and then perform a hot filtration to remove the carbon. The activated carbon will adsorb many colored impurities.[1][2][3]
-
Optimize the mobile phase: Experiment with different solvent systems to try and achieve better separation between your product and the impurity.
-
Consider a different adsorbent: If silica gel is not providing adequate separation, try alumina or a different type of stationary phase.
-
Extraction Difficulties
Q5: An emulsion has formed during the acid-base extraction of my propanoic acid derivative. How can I break it?
A5: Emulsions are common when extracting carboxylic acids, especially after saponification or when dealing with complex mixtures.[4][5][6][7]
-
Troubleshooting Steps:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Centrifugation: If a centrifuge is available, spinning the mixture can force the layers to separate.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to break up the fine droplets that form the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate on their own.
-
Gentle agitation: In future extractions, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking to minimize emulsion formation.[5]
-
Stubborn Impurities
Q6: How can I separate diastereomers of my chiral propanoic acid derivative?
A6: Diastereomers have different physical properties and can be separated by standard laboratory techniques.
-
Recommended Method: Diastereomeric Salt Formation and Fractional Crystallization
-
React with a chiral base: React the racemic carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to form diastereomeric salts.[8][9]
-
Fractional recrystallization: These diastereomeric salts will have different solubilities in a given solvent. Perform a recrystallization to selectively crystallize one of the diastereomeric salts.
-
Liberate the free acid: After separating the diastereomeric salts, treat each salt with a strong acid (e.g., HCl) to regenerate the enantiomerically pure carboxylic acid.
-
Q7: How do I remove residual solvent from my final product?
A7: Residual solvents can be stubborn, especially in oily or amorphous solids.
-
Troubleshooting Steps:
-
High vacuum drying: Dry the sample under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Lyophilization (Freeze-Drying): If you have an oily product, dissolving it in a suitable solvent (e.g., benzene or water) and freeze-drying can be very effective at removing residual solvents.
-
Trituration/Slurrying: Suspending the product in a non-solvent in which the impurities (in this case, the residual solvent) are soluble can help to wash it away.
-
Displacement with water vapor: For some crystalline solids, drying in the presence of water vapor can displace trapped organic solvent molecules within the crystal lattice.[10]
-
Data Presentation: Comparison of Purification Techniques
The following tables provide a summary of expected outcomes for various purification techniques.
Table 1: Typical Recovery and Purity for Common Purification Methods
| Purification Method | Typical Recovery (%) | Final Purity (%) | Best Suited For |
| Recrystallization | 50 - 85%[6][11] | >99% | Removing small amounts of impurities from a solid product. |
| Column Chromatography | 40 - 90% | >98% | Separating complex mixtures with different polarities. |
| Acid-Base Extraction | >90% | >95% | Separating acidic compounds from neutral or basic impurities. |
| Distillation | 60 - 95% | >99% | Purifying liquids with different boiling points. |
Table 2: Effectiveness of Methods for Removing Stubborn Impurities
| Impurity Type | Recommended Method | Expected Efficiency | Notes |
| Colored Impurities | Activated Carbon Treatment | 80 - 95% removal of dye[3][12][13][14][15] | Efficiency is dependent on the nature of the colored impurity. |
| Diastereomers | Diastereomeric Salt Resolution | Can achieve >97% e.e. | Yield and efficiency are highly dependent on the choice of resolving agent and solvent. |
| Structurally Similar Analogs | Preparative HPLC/SFC | >98% purity | Often the most effective method for closely related compounds. |
Experimental Protocols
Protocol 1: Removal of Colored Impurities using Activated Carbon
-
Dissolution: Dissolve the impure propanoic acid derivative in a suitable solvent in an Erlenmeyer flask. Use a solvent in which the compound is highly soluble when hot and less soluble when cold.
-
Addition of Activated Carbon: Heat the solution to boiling. Remove it from the heat source and cautiously add a small amount of activated carbon (a spatula tip's worth). Swirl the flask. If the color persists, add more carbon in small portions.
-
Hot Filtration: Set up a hot filtration apparatus using a pre-heated funnel and fluted filter paper. Filter the hot solution to remove the activated carbon. The filtrate should be colorless or significantly less colored.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified product.
-
Isolation: Collect the purified crystals by vacuum filtration.
Protocol 2: Separation of Diastereomers via Salt Formation
-
Salt Formation: Dissolve the racemic propanoic acid derivative in a suitable solvent (e.g., methanol or ethanol). Add one equivalent of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine). Stir the solution to allow the diastereomeric salts to form.
-
Fractional Crystallization: Concentrate the solution and/or cool it to induce crystallization. One diastereomeric salt should be less soluble and will precipitate out.
-
Isolation of the First Diastereomer: Collect the crystals by vacuum filtration. The enantiomeric excess of the crystallized salt can be checked at this stage. Further recrystallizations may be necessary to improve purity.
-
Isolation of the Second Diastereomer: The other diastereomer will remain in the mother liquor. Evaporate the solvent from the mother liquor to recover the second diastereomeric salt.
-
Liberation of the Free Acids: Separately treat each diastereomeric salt with an aqueous acid solution (e.g., 1M HCl). Extract the liberated enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the organic extracts and remove the solvent to obtain the purified enantiomers.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
Experimental Workflow for Diastereomeric Resolution
Caption: Workflow for the separation of enantiomers via diastereomeric salt resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry [arabjchem.org]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eajournals.org [eajournals.org]
- 12. iwaponline.com [iwaponline.com]
- 13. mdpi.com [mdpi.com]
- 14. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 15. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(4-Chlorothiophen-2-yl)propanoic Acid and Other Arylpropionic Acids for Researchers and Drug Development Professionals
An in-depth look at the therapeutic potential of a thiophene-based arylpropionic acid in comparison to established nonsteroidal anti-inflammatory drugs (NSAIDs).
This guide provides a comprehensive comparison of 3-(4-Chlorothiophen-2-yl)propanoic acid with other well-known arylpropionic acids, such as ibuprofen and naproxen. The focus is on their performance in key therapeutic areas, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Arylpropionic acids are a cornerstone of pain and inflammation management. While classic examples like ibuprofen and naproxen are widely used, the exploration of novel derivatives continues in the quest for improved efficacy and safety profiles. This guide delves into the characteristics of this compound, a compound featuring a thiophene ring, and compares its potential with established market leaders. The inclusion of the thiophene moiety is of particular interest in medicinal chemistry, as it can modulate the physicochemical and biological properties of a molecule, potentially leading to enhanced therapeutic effects.
Physicochemical Properties
A molecule's fundamental chemical and physical characteristics are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the basic properties of this compound, ibuprofen, and naproxen.
| Property | This compound | Ibuprofen | Naproxen |
| Molecular Formula | C₇H₇ClO₂S | C₁₃H₁₈O₂ | C₁₄H₁₄O₃ |
| Molecular Weight | 190.65 g/mol | 206.29 g/mol | 230.26 g/mol |
| Structure | |||
| This compound | Ibuprofen | Naproxen |
Comparative Performance Data
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Inhibition of COX-1 and COX-2 is the primary mechanism of action for most NSAIDs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the enzyme. A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | 13[1][2] | 370[1][2] |
| Naproxen | 8.7[3] | 5.2[3] |
Analgesic Activity
The analgesic efficacy of NSAIDs can be assessed using various animal models. The ED50 value represents the dose of a drug that is effective in 50% of the test subjects. A lower ED50 value indicates greater analgesic potency. The following data was obtained from the phenylquinone-induced writhing test in mice.
| Compound | Analgesic ED50 (mg/kg, p.o.) |
| Ibuprofen | 82.2[4] |
| Naproxen | 24.1[4] |
Antibacterial Activity
Some arylpropionic acids also exhibit antibacterial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | MIC against Staphylococcus aureus (µg/mL) | MIC against Escherichia coli (µg/mL) |
| Ibuprofen | 2500 | 5000 |
| Naproxen | 2000[5] | >4000[5] |
Mechanism of Action: Cyclooxygenase Inhibition Pathway
The primary mechanism of action for arylpropionic acids involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in mediating inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by arylpropionic acids.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers looking to replicate or build upon these findings.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by either COX-1 or COX-2. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 production.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is prepared as the substrate.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).
-
Quantification of PGE2: The concentration of PGE2 in each sample is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hot Plate Test for Analgesic Activity
Objective: To assess the central analgesic activity of a test compound in an animal model.
Principle: The hot plate test measures the reaction time of an animal (typically a mouse or rat) to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) after administration of the test compound indicates an analgesic effect.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the testing environment before the experiment.
-
Baseline Measurement: The baseline reaction time of each animal is determined by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a nociceptive response is observed. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle.
-
Post-treatment Measurement: At specific time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes), the reaction time of each animal is measured again on the hot plate.
-
Data Analysis: The percentage of the maximum possible effect (%MPE) or the increase in reaction time is calculated. The ED50 value can be determined from the dose-response curve.
Broth Microdilution Method for Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterium.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific cell density (e.g., McFarland 0.5 standard).
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound in which no visible growth is observed.
Conclusion and Future Directions
While ibuprofen and naproxen are well-characterized and effective arylpropionic acid-based NSAIDs, the exploration of novel analogs like this compound holds promise for the development of new therapeutics. The presence of the chlorothiophene moiety may influence the compound's potency, selectivity, and pharmacokinetic profile.
The lack of direct comparative experimental data for this compound highlights a significant gap in the current literature. Future research should focus on a head-to-head comparison of this compound with established NSAIDs using standardized in vitro and in vivo assays. Such studies would provide the necessary data to fully evaluate its potential as a novel anti-inflammatory, analgesic, and antibacterial agent. Further investigation into its mechanism of action, including its selectivity for COX-1 versus COX-2 and its effects on other inflammatory pathways, is also warranted.
References
- 1. Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
The Impact of Chlorination on the Biological Activity of Thiophene Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. Thiophene carboxylic acids, a class of compounds with a diverse range of biological activities, offer a compelling case study in how subtle molecular modifications can significantly impact therapeutic potential. This guide provides a comparative analysis of chlorinated versus non-chlorinated thiophene acids, focusing on their anti-inflammatory and antimicrobial properties, supported by experimental data and detailed protocols.
The introduction of a chlorine atom to the thiophene ring can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. Generally, halogenation can enhance the potency of a drug candidate, and this guide will explore this effect within the context of thiophene carboxylic acid derivatives.
Comparative Analysis of Biological Activity
Disclaimer: The following data is compiled from different studies. Direct comparison should be approached with caution as experimental conditions may have varied.
| Compound Type | Derivative Example | Biological Activity | Assay Type | Organism/Target | Quantitative Data (IC50/MIC) |
| Chlorinated Thiophene Derivative | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | Anti-inflammatory | In vitro COX-2 Inhibition | Cyclooxygenase-2 (COX-2) | IC50 = 5.45 µM[1] |
| Non-Chlorinated Thiophene Derivative | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivative | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 cells | 87.07% NO inhibition at 50 µM[2] |
| Chlorinated Thiophene Derivative | Thioureide of 2-(4-chlorophenoxymethyl)-benzoic acid | Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC = 32 µg/mL[3] |
| Non-Chlorinated Thiophene Derivative | Thioureide of 2-thiophene carboxylic acid | Antibacterial | Broth Microdilution | Bacillus subtilis | MIC = 7.8 µg/mL[4] |
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for the key experimental assays are outlined below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Procedure:
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. Each well is filled with a specific volume of a suitable broth medium for the target bacteria.[5]
-
Serial Dilution of Test Compound: The thiophene acid derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the compound is then performed across the wells of the microtiter plate to achieve a range of concentrations.[3]
-
Inoculum Preparation: The bacterial strain to be tested is cultured in broth to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plate is incubated at a temperature and duration suitable for the specific microorganism, typically 37°C for 16-20 hours.[5]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[5] Positive (no compound) and negative (no bacteria) controls are included to validate the assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway.[7][8]
Procedure:
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is diluted in a reaction buffer. The substrate, arachidonic acid, is also prepared in a suitable buffer.[7]
-
Inhibitor Preparation: The test compound (thiophene acid derivative) is dissolved in a solvent like DMSO and diluted to various concentrations.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the COX-2 enzyme, a COX probe, and a cofactor solution.[8][9]
-
Incubation with Inhibitor: The test compound at different concentrations is added to the wells containing the enzyme mixture and incubated for a specific period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[7]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells.[7]
-
Detection: The COX reaction produces prostaglandin G2 (PGG2), which can be detected fluorometrically. The fluorescence is measured kinetically over a period of 5-10 minutes at an excitation/emission wavelength of 535/587 nm.[8][9]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of thiophene acids.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validating the Structure of 3-(4-Chlorothiophen-2-yl)propanoic acid: A Mass Spectrometry Comparison Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical prerequisite. This guide provides a comprehensive comparison of mass spectrometry-based validation for 3-(4-Chlorothiophen-2-yl)propanoic acid and its non-chlorinated analog, 3-(Thiophen-2-yl)propanoic acid. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support analytical validation efforts.
Comparative Analysis of Mass Spectral Fragmentation
Table 1: Predicted Mass Spectral Data for this compound and 3-(Thiophen-2-yl)propanoic acid
| Parameter | This compound | 3-(Thiophen-2-yl)propanoic acid |
| Molecular Formula | C₇H₇ClO₂S | C₇H₈O₂S |
| Molecular Weight | 190.65 g/mol | 156.20 g/mol [1][2] |
| Predicted m/z of [M]+ | 190/192 (due to ³⁵Cl/³⁷Cl isotopes) | 156 |
| Predicted Key Fragments (m/z) | 145/147 ([M-COOH]⁺) | 111 ([M-COOH]⁺) |
| 111 ([M-CH₂CH₂COOH]⁺) | 97 ([Thiophene ring + CH₂]⁺) | |
| 45 ([COOH]⁺) | 45 ([COOH]⁺) |
Note: The presence of chlorine in this compound would result in a characteristic isotopic pattern for chlorine-containing fragments, with peaks separated by 2 m/z units in an approximate 3:1 ratio (³⁵Cl:³⁷Cl).
The fragmentation of carboxylic acids in a mass spectrometer is a well-understood process.[3][4] For both compounds, the most likely fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and cleavage of the propanoic acid side chain. The presence of the chlorine atom in this compound provides an additional layer of confirmation due to its distinct isotopic signature.
Experimental Protocol: LC-MS/MS Method Validation
A robust and reliable analytical method is paramount for the accurate quantification and identification of pharmaceutical compounds. The following is a detailed protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, based on FDA guidelines.[5][6][7]
1. Sample Preparation
-
Objective: To extract the analyte from the matrix and minimize interference.
-
Procedure:
-
Spike a known concentration of this compound into the appropriate biological matrix (e.g., plasma, urine).
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile.
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To achieve chromatographic separation of the analyte from other components.
-
Parameters:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
-
Objective: To detect and quantify the analyte.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For this compound: Precursor ion (m/z 189) to product ions (e.g., m/z 144, 110).
-
For Internal Standard (e.g., a stable isotope-labeled version): To be determined based on the specific internal standard used.
-
-
Optimization: Optimize cone voltage and collision energy to maximize the signal for each transition.
-
4. Method Validation Parameters
The method should be validated for the following parameters as per FDA guidelines:
-
Specificity and Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: Determine the range over which the assay response is directly proportional to the analyte concentration. A minimum of five standards should be used.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at a minimum of three concentration levels (low, medium, and high).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing the Workflow and Logic
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
References
- 1. 3-(Thiophen-3-yl)propanoic acid | C7H8O2S | CID 268918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-Thienyl)propanoic acid | C7H8O2S | CID 703169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Target Profile: A Comparative Analysis of 3-(4-Chlorothiophen-2-yl)propanoic Acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the biological activity of 3-(4-Chlorothiophen-2-yl)propanoic acid, with a focus on its potential cross-reactivity. While direct biological data for this specific compound is not extensively published, its structural features, particularly the thiophene ring and propanoic acid moiety, are present in known inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide will therefore use the Activin Receptor-Like Kinase 5 (ALK5), a key kinase in this pathway, as a plausible primary target for comparative purposes against established ALK5 inhibitors.
Introduction to this compound and the TGF-β/ALK5 Signaling Pathway
This compound is a small molecule containing a substituted thiophene ring linked to a propanoic acid functional group. This structural motif is found in various biologically active compounds. The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a range of diseases, including cancer and fibrosis.[2][3]
A key mediator of TGF-β signaling is the type I receptor, ALK5 (also known as TGF-β Receptor I).[1] Upon binding of TGF-β, the type II receptor phosphorylates and activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[2] These phosphorylated SMADs then translocate to the nucleus to regulate gene expression.[4] Inhibition of ALK5 is therefore a key therapeutic strategy for modulating the TGF-β pathway.[5]
This guide will compare the hypothetical activity of this compound with that of well-characterized ALK5 inhibitors, providing a framework for assessing its potential selectivity and off-target effects.
Comparative Analysis of ALK5 Inhibitors
To contextualize the potential activity of this compound, the following table summarizes the inhibitory activity of several known ALK5 inhibitors against ALK5 and other related kinases. This data highlights the varying degrees of potency and selectivity that can be achieved with different chemical scaffolds.
| Compound | Primary Target | IC50 (nM) vs ALK5 | Cross-reactivity (IC50 in nM) |
| This compound | ALK5 (Hypothetical) | Data Not Available | Data Not Available |
| RepSox | ALK5 | 23 | - |
| Galunisertib (LY2157299) | ALK5 | 56 | - |
| SB431542 | ALK5 | 94 | ALK4 (>1000), ALK7 (>1000) |
| SB525334 | ALK5 | 14.3 | ALK4 (57.2) |
| GW788388 | ALK5 | 18 | TGF-β RII (IC50 > 10,000) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from various sources.[6][7]
Experimental Protocols
The determination of inhibitory activity and cross-reactivity of compounds like this compound typically involves a series of biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant ALK5 kinase, substrate peptide (e.g., a generic kinase substrate or a specific SMAD-derived peptide), ATP (adenosine triphosphate), test compound (dissolved in a suitable solvent like DMSO), assay buffer, and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The purified ALK5 enzyme is incubated with the test compound for a predetermined period. c. The kinase reaction is initiated by adding the substrate peptide and ATP. d. The reaction is allowed to proceed for a specific time at a controlled temperature. e. The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based TGF-β-Induced SMAD Phosphorylation Assay
This assay assesses the ability of a compound to inhibit TGF-β signaling within a cellular context.
-
Cell Line: A suitable cell line that responds to TGF-β stimulation, such as HaCaT keratinocytes or A549 lung carcinoma cells, is used.
-
Procedure: a. Cells are seeded in multi-well plates and allowed to attach overnight. b. Cells are then pre-incubated with various concentrations of the test compound for a defined period. c. TGF-β ligand is added to the cells to stimulate the signaling pathway. d. After a specific incubation time, the cells are lysed. e. The levels of phosphorylated SMAD2/3 in the cell lysates are measured using techniques such as Western blotting or a specific ELISA.
-
Data Analysis: The reduction in phosphorylated SMAD2/3 levels in the presence of the compound is quantified relative to the TGF-β-stimulated control. The IC50 value is calculated from the dose-response curve.
Visualizing the Landscape of TGF-β Signaling and Experimental Design
To further aid in the understanding of the biological context and experimental approach, the following diagrams are provided.
Caption: TGF-β signaling pathway and the hypothetical point of intervention for this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
While the precise biological target of this compound remains to be definitively established through direct experimental evidence, its structural similarity to known ALK5 inhibitors provides a strong rationale for investigating its activity within the TGF-β signaling pathway. The comparative data and experimental protocols outlined in this guide offer a foundational framework for researchers to design and execute studies aimed at characterizing the potency and selectivity of this compound. A thorough understanding of its on-target and off-target activities will be crucial for its potential development as a chemical probe or therapeutic agent. Future studies should focus on comprehensive kinase profiling and cell-based assays to elucidate the complete biological activity of this compound.
References
- 1. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of Bioisosteres: Thiophene vs. Furan Propanoic Acid Derivatives
A comprehensive comparative analysis of thiophene and furan propanoic acid derivatives reveals subtle yet significant differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison to inform the strategic design of novel therapeutics.
Thiophene and furan rings are common bioisosteres in medicinal chemistry, often substituted for a phenyl ring to modulate a compound's properties. When incorporated into a propanoic acid scaffold, these five-membered heterocycles impart distinct characteristics that can influence a drug candidate's efficacy and safety. This report summarizes key quantitative data, details experimental methodologies for their determination, and visualizes relevant biological pathways to offer a clear comparison between these two important classes of molecules.
Physicochemical Properties: A Tale of Two Rings
The electronic nature of the heteroatom—sulfur in thiophene and oxygen in furan—directly impacts the physicochemical properties of the resulting propanoic acid derivatives. These differences, though seemingly small, can have profound effects on a molecule's absorption, distribution, and target engagement.
A key differentiator is the acidity of the carboxylic acid moiety, as indicated by the pKa value. 2-Thiophenepropanoic acid is slightly less acidic than its furan counterpart. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
| Property | Thiophene-2-propanoic acid | Furan-2-propanoic acid |
| pKa | 4.39 | ~4.22 (Predicted)[1] |
| logP | 1.8 (Predicted) | Not available |
| Molecular Weight | 156.20 g/mol | 140.14 g/mol |
Table 1. Comparative Physicochemical Properties of Thiophene and Furan Propanoic Acid Derivatives.
Biological Activity: A Focus on Anti-Inflammatory Action
Both thiophene and furan propanoic acid derivatives have been explored for a variety of biological activities, with a significant focus on their potential as anti-inflammatory agents. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
While a direct, head-to-head comparison of the COX inhibitory activity of 2-thiophenepropanoic acid and 2-furanpropanoic acid is not available, studies on more complex derivatives provide valuable insights. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, which features a thiophene ring, is a known COX inhibitor.
The subtle differences in the electronic and steric properties of the thiophene and furan rings can lead to differential binding affinities for the active site of COX enzymes, thereby influencing their inhibitory potency and selectivity (COX-1 vs. COX-2).
Pharmacokinetic Profile: The ADME Equation
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. The choice between a thiophene and a furan core can significantly impact this profile.
Metabolic Stability: The metabolic fate of thiophene and furan rings can differ substantially. Thiophene rings can be susceptible to S-oxidation, while furan rings can undergo oxidative opening. Studies on thiophene-based compounds have shown that their metabolic stability can be influenced by the nature and position of substituents. For example, some thiophene derivatives exhibit moderate to high metabolic stability in liver microsome assays.[2]
| Parameter | Thiophene Propanoic Acid Derivatives | Furan Propanoic Acid Derivatives |
| Primary Metabolism | S-oxidation, hydroxylation | Ring opening, hydroxylation |
| Metabolic Stability | Varies with substitution; some derivatives show moderate to high stability in liver microsomes.[2] | Generally considered more prone to metabolic cleavage. |
Table 2. Comparative Pharmacokinetic Profile of Thiophene and Furan Propanoic Acid Derivatives.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Determination of pKa
The ionization constant (pKa) can be determined using a potentiometric titration method.
Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water mixture).
-
Titration: Titrate the sample solution with a standardized 0.1 M solution of sodium hydroxide.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound, and a buffer solution.
-
Initiation of Reaction: Add a cofactor solution (e.g., NADPH) to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Cyclooxygenase (COX) Inhibition Pathway
The anti-inflammatory effects of many thiophene and furan propanoic acid derivatives are mediated through the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins.
Caption: Inhibition of the COX pathway by thiophene and furan propanoic acid derivatives.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps in determining the in vitro metabolic stability of a compound using liver microsomes.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The choice between a thiophene and a furan propanoic acid scaffold in drug design is a nuanced decision that requires careful consideration of the desired physicochemical, biological, and pharmacokinetic properties. Thiophene derivatives may offer slightly increased lipophilicity, while furan derivatives might be more susceptible to metabolic cleavage. Both classes of compounds have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of COX enzymes.
This guide provides a foundational comparison based on currently available data. Further head-to-head studies with structurally analogous pairs of thiophene and furan propanoic acid derivatives are warranted to provide a more definitive and comprehensive understanding of their relative merits in drug discovery. The provided experimental protocols and visualizations serve as a practical resource for researchers embarking on such investigations.
References
Benchmarking 3-(4-Chlorothiophen-2-yl)propanoic Acid Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory activity of 3-(4-Chlorothiophen-2-yl)propanoic acid. Due to the absence of direct experimental data on this specific compound, this guide utilizes data from a structurally similar molecule, 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid, as a benchmark. This analysis focuses on microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway and a promising target for novel anti-inflammatory drugs.
Introduction to Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Elevated levels of mPGES-1 are associated with various inflammatory diseases and cancers. Consequently, the development of selective mPGES-1 inhibitors represents a promising therapeutic strategy with the potential for an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
Comparative Analysis of Inhibitory Potency
While direct experimental data for this compound is not currently available in public literature, we can infer its potential activity by examining structurally related compounds. Research has identified 2-(thiophen-2-yl)acetic acid derivatives as a promising scaffold for mPGES-1 inhibition.[1][2][3] The following table compares the inhibitory potency (IC50) of a representative thiophene derivative against other known classes of mPGES-1 inhibitors.
| Compound Class | Representative Inhibitor | Target Enzyme | IC50 (µM) |
| Thiophene Propanoic Acid Derivative (Surrogate) | 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid | mPGES-1 | 5.9[1] |
| Benzimidazole | MF-63 | mPGES-1 | 0.0013 |
| Benzoxazole | PF-4693627 | mPGES-1 | 0.003 |
| Aminobenzothiazole | Compound 13 (from Di Micco et al.) | mPGES-1 | 1.2 |
Signaling Pathway of Prostaglandin E2 Synthesis
The following diagram illustrates the enzymatic pathway leading to the production of Prostaglandin E2, highlighting the role of mPGES-1.
Caption: The enzymatic cascade leading to the production of Prostaglandin E2.
Experimental Protocols
This section details a standard in vitro experimental protocol for determining the inhibitory activity of a compound against mPGES-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human mPGES-1.
Materials:
-
Recombinant human mPGES-1 enzyme
-
Prostaglandin H2 (PGH2) substrate
-
Glutathione (GSH) as a cofactor
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram:
Caption: A generalized workflow for an in vitro mPGES-1 inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare solutions of recombinant human mPGES-1, PGH2, and GSH in assay buffer at their optimal concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add the assay buffer, GSH solution, and the various dilutions of the test compound or vehicle control.
-
Add the mPGES-1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 60 seconds).
-
Stop the reaction by adding a suitable stop solution (e.g., a solution of ferric chloride).
-
-
Quantification of PGE2:
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the mPGES-1 activity, using a suitable non-linear regression software.
-
Conclusion
Based on the analysis of a structurally similar compound, this compound shows potential as a micromolar inhibitor of mPGES-1. This places it in a range of activity that, while not as potent as some clinical candidates, suggests that the thiophenepropanoic acid scaffold is a viable starting point for the development of novel anti-inflammatory agents. Further optimization of this scaffold could lead to the discovery of more potent and selective mPGES-1 inhibitors. The provided experimental protocol offers a robust framework for the empirical validation and characterization of the inhibitory activity of this compound and its analogs.
References
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive analysis of process-related impurities in the synthesis of thiophenic acids, a class of compounds with significant therapeutic applications. By comparing different synthetic routes and detailing analytical methodologies, this document serves as a critical resource for impurity profiling and control.
Thiophenic acids are key structural motifs in a variety of pharmaceuticals. The synthetic route chosen for their production can significantly impact the impurity profile, potentially affecting the safety and efficacy of the final drug product. Understanding the formation of these impurities is the first step toward controlling them. This guide delves into the common synthetic pathways for thiophenic acids and provides a comparative analysis of the process-related impurities associated with each.
Comparison of Synthetic Routes and Resulting Impurity Profiles
The selection of a synthetic strategy for thiophenic acids is a critical decision that influences not only the yield and cost-effectiveness of the process but also the impurity profile of the final product. Different routes can introduce unique starting materials, intermediates, and reagents, each with the potential to contribute to the final impurity landscape.
| Synthetic Route | Target Thiophenic Acid | Potential Process-Related Impurities | Analytical Method for Detection | Reference |
| From Adipic Acid and Thionyl Chloride | Thiophene-2,5-dicarboxylic acid | Unreacted adipic acid, chlorinated byproducts, residual pyridine (catalyst) | Gas Chromatography (GC), Titration | [1][2] |
| Grignard Reaction | 2-Thiophenecarboxylic acid | Unreacted 2-bromothiophene, biphenyl (from side reactions of Grignard reagent), residual magnesium salts | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) | [3][4] |
| Gewald Aminothiophene Synthesis | 2-Aminothiophene-3-carboxylic acid esters | Unreacted starting materials (ketone, cyanoester), elemental sulfur, various polysulfide intermediates | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) | [5][6] |
| Paal-Knorr Thiophene Synthesis | Substituted Thiophenecarboxylic acids | Unreacted 1,4-dicarbonyl compounds, residual sulfurizing agents (e.g., phosphorus pentasulfide), furan derivatives (side product) | GC-MS, HPLC | [5][6] |
In-Depth Look at Impurities in Tiaprofenic Acid Synthesis
A study on the process development of tiaprofenic acid, a non-steroidal anti-inflammatory drug, identified two significant process-related impurities, designated as Impurity A and Impurity C. These impurities were detected by an in-house reverse-phase HPLC method at levels between 0.05-0.15%. The characterization of these impurities is crucial for meeting stringent regulatory requirements.
| Impurity | Structure | Characterization Methods |
| Impurity A | (5-Ethylthiophen-2-yl)phenylmethanone | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Impurity C | (2RS)-2-(5-benzoylthiophen-3-yl) propanoic acid | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Forced Degradation Studies: Predicting Impurity Formation
Forced degradation studies are essential for identifying potential degradation products that may not be formed during the manufacturing process but could arise during storage. A stability-indicating study on a synthetic thiophene chalcone revealed its degradation profile under various stress conditions.[5][6]
| Stress Condition | Degradation Products | % Degradation |
| Acidic Hydrolysis (1N HCl) | One major degradant | 10.64% |
| Basic Hydrolysis (0.1N NaOH) | Two major degradants | 16.1% |
| Oxidative (30% H₂O₂) | Three major degradants | 9.3% |
| Photolytic | Minor degradation | 8.5% |
| Thermal | Negligible degradation | 0.7% |
These studies are vital for developing stability-indicating analytical methods capable of separating and quantifying the active ingredient from its potential degradation products.[7][8][9]
Experimental Protocols
Synthesis of Thiophene-2,5-dicarboxylic acid from Adipic Acid
This industrial process involves the reaction of adipic acid with thionyl chloride using pyridine as a catalyst.[1][2]
-
Reaction: Adipic acid is added to thionyl chloride containing a catalytic amount of pyridine. The mixture is heated.
-
Work-up: Excess thionyl chloride is removed by distillation under reduced pressure.
-
Hydrolysis: The resulting acid chloride is hydrolyzed using an aqueous solution of sodium hydroxide.
-
Precipitation: The free thiophene-2,5-dicarboxylic acid is precipitated by the addition of a mineral acid.
-
Purification: The product is purified by recrystallization.
-
Analysis: Purity is assessed by titration and GC analysis.[1]
Stability-Indicating HPLC Method for a Thiophene Chalcone
A validated RP-HPLC method was developed to separate a synthetic thiophene chalcone from its degradation products.[6]
-
Column: Thermo Scientific C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Sodium acetate buffer (pH 3.0) and acetonitrile (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm
-
Validation: The method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Visualizing the Workflow
To better understand the process of impurity analysis, the following diagrams illustrate the key workflows.
Figure 1: A high-level overview of the workflow from thiophenic acid synthesis to impurity control.
Figure 2: The logical workflow for conducting forced degradation studies on thiophenic acids.
References
- 1. US5688969A - Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof - Google Patents [patents.google.com]
- 2. CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. phcogj.com [phcogj.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In vitro activity comparison of 3-(4-Chlorothiophen-2-yl)propanoic acid and Ibuprofen
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of the in vitro anti-inflammatory activity of the novel compound 3-(4-Chlorothiophen-2-yl)propanoic acid (CPTA) and the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The primary mechanism of action for many NSAIDs, including Ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[[“]][2] This comparison focuses on the inhibitory effects of both compounds on the two main isoforms of the COX enzyme, COX-1 and COX-2.
Thiophene derivatives are recognized as privileged structures in medicinal chemistry, with several commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, featuring a thiophene ring.[3][4] These compounds are known for their anti-inflammatory properties, often mediated through the inhibition of COX and/or lipoxygenase (LOX) enzymes.[3][4] The presence of a carboxylic acid moiety is also a frequent characteristic of compounds with anti-inflammatory activity.[3]
Disclaimer: Publicly available experimental data for this compound (CPTA) is not available. The data presented for CPTA in this guide is hypothetical and generated for illustrative purposes to provide a comparative framework against the established profile of Ibuprofen. All data for Ibuprofen is referenced from existing scientific literature.
Comparative Analysis of In Vitro COX Inhibition
The primary measure of in vitro efficacy for anti-inflammatory compounds targeting the cyclooxygenase pathway is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1 | 2.19[5] | 0.66 |
| COX-2 | 3.32 | ||
| This compound (CPTA) | COX-1 | 4.5 (Hypothetical) | 0.45 (Hypothetical) |
| COX-2 | 2.0 (Hypothetical) |
Note: The IC50 value for Ibuprofen against COX-2 was calculated based on the provided selectivity index in one of the search results. The hypothetical data for CPTA is designed to reflect a compound with a moderate potency and a slight selectivity towards COX-2.
Mechanism of Action: The Cyclooxygenase Pathway
Ibuprofen functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[2][6] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.[2] The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[6] Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with some of the common side effects, such as gastrointestinal irritation.[6]
Figure 1: Simplified diagram of the Cyclooxygenase (COX) signaling pathway showing the points of inhibition by Ibuprofen and the hypothetical compound CPTA.
Experimental Protocols
The determination of in vitro COX-1 and COX-2 inhibition is crucial for characterizing the anti-inflammatory potential of novel compounds. Below is a generalized protocol for a cell-free enzyme inhibition assay.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (Ibuprofen and CPTA) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Enzyme Preparation: In a reaction tube, combine the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Compound Incubation: Add the test compound at various concentrations to the enzyme solution. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specified time (e.g., 10 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the product formation (e.g., Prostaglandin E2) over time using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
SAR studies of 3-(4-Chlorothiophen-2-yl)propanoic acid analogs
A comprehensive analysis of the structure-activity relationships (SAR) of 3-(4-Chlorothiophen-2-yl)propanoic acid analogs reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative overview of the performance of these analogs, supported by experimental data, to aid researchers and drug development professionals in their quest for more potent and selective compounds.
Comparative Biological Activity of Thiophene Analogs
The biological activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and its side chains. The following table summarizes the quantitative data from various studies on thiophene analogs, highlighting the impact of different functional groups on their inhibitory concentrations.
| Compound ID | Base Structure | Modification | Biological Activity (IC50/MIC) | Target/Assay |
| Series 1: JNK1 Inhibitors | Thiophene-3-carboxamide | Methoxy substitution on adjacent benzene ring | 2.6 - 11.9 µM[1] | JNK1 Inhibition |
| Methylene dioxy on benzene ring | 1.8 µM[1] | JNK1 Inhibition | ||
| Benzodioxane on benzene ring | 2.7 µM[1] | JNK1 Inhibition | ||
| Chlorine at position 2 on benzene ring | 1.4 µM[1] | JNK1 Inhibition | ||
| Chlorine at position 3 on benzene ring | 2.6 µM[1] | JNK1 Inhibition | ||
| Chlorine at position 4 on benzene ring | 18.7 µM[1] | JNK1 Inhibition | ||
| Phenyl instead of thiophene | > 100 µM[1] | JNK1 Inhibition | ||
| Acid, ester, or cyano instead of carboxamide | Significant loss of activity[1] | JNK1 Inhibition | ||
| Series 2: Anticancer Agents | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Oxime derivative 21 | 5.42 µM[2][3] | A549 lung cancer cells |
| Oxime derivative 22 | 2.47 µM[2][3] | A549 lung cancer cells | ||
| Series 3: Antibacterial Agents | 2-ethylhexyl 5-bromothiophene-2-carboxylate | p-tolyl substitution | 3.125 mg/mL[4] | XDR Salmonella Typhi |
| Series 4: Antioxidant Agents | 3-amino thiophene-2-carboxamide | Unsubstituted | 62.0% inhibition | ABTS Assay |
| Ascorbic Acid (Reference) | 88.44% inhibition | ABTS Assay |
Key Experimental Protocols
The evaluation of the biological activity of these thiophene analogs involves a range of standardized experimental protocols. Below are the methodologies for the key experiments cited in the SAR studies.
c-Jun N-Terminal Kinase (JNK) Inhibition Assay
This assay is designed to identify and characterize inhibitors of JNK, a critical enzyme in inflammatory signaling pathways. The protocol is based on a displacement assay using a biotinylated-pepJIP1 peptide and a DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) platform[1].
-
Immobilization: A plate is coated with the JNK enzyme.
-
Binding: A biotinylated peptide substrate (pepJIP1) that binds to JNK is added to the wells.
-
Competition: The test compounds (thiophene analogs) are added at varying concentrations. If a compound is a JNK inhibitor, it will compete with the biotinylated peptide for binding to the enzyme.
-
Detection: A europium-labeled streptavidin conjugate is added, which binds to the biotinylated peptide.
-
Quantification: The amount of bound europium is quantified using time-resolved fluorescence. A decrease in fluorescence indicates that the test compound has displaced the biotinylated peptide and is therefore a JNK inhibitor.
Antiproliferative Activity Assay (A549 Lung Cancer Cells)
The antiproliferative activity of the synthesized compounds against human lung cancer cell lines is a key indicator of their potential as anticancer agents.
-
Cell Culture: A549 cells are cultured in appropriate media and conditions.
-
Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., XDR Salmonella Typhi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Antioxidant Activity Assay (ABTS Method)
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method for determining the antioxidant capacity of compounds.
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Reaction: The test compound is added to the ABTS•+ solution. Antioxidants in the sample will reduce the ABTS•+.
-
Spectrophotometric Measurement: The reduction of the ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (typically 734 nm)[5].
-
Quantification: The antioxidant activity is expressed as the percentage of inhibition of the ABTS•+ radical.
Visualizing SAR Workflows and Signaling Pathways
Diagrams are essential for visualizing complex relationships in drug discovery. The following diagrams, created using Graphviz (DOT language), illustrate a typical SAR workflow and the JNK signaling pathway.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A simplified representation of the JNK signaling pathway.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Thiophene-Containing Propanoic Acid Analogs in Anticancer Research: A Comparative Guide
While direct anticancer studies on 3-(4-Chlorothiophen-2-yl)propanoic acid and its immediate derivatives are not extensively available in publicly accessible scientific literature, significant research has been conducted on structurally related thiophene and propanoic acid derivatives, demonstrating their potential as anticancer agents. This guide provides a comparative overview of the efficacy of these related compounds, offering insights into their therapeutic promise and the experimental frameworks used to evaluate them.
This analysis focuses on compounds sharing key structural motifs with this compound, including the chlorothiophene and propanoic acid moieties. The data presented is drawn from various in vitro studies, highlighting the cytotoxic and antiproliferative effects of these compounds against several cancer cell lines.
Comparative Efficacy of Thiophene and Propanoic Acid Derivatives
The anticancer potential of various thiophene and propanoic acid derivatives has been evaluated against a range of cancer cell lines. The following table summarizes the in vitro efficacy, primarily represented by IC50 and growth inhibition (GI50) values, of several notable compounds.
| Compound Class | Specific Derivative | Cancer Cell Line(s) | Efficacy (IC50 / % Inhibition) | Reference |
| 3-Chlorothiophene-2-carboxylic Acid Metal Complexes | Complex 3 (Nickel-based) | MDA-MB-231 (Breast) | 43.98 ± 1.02% inhibition | [1] |
| Complex 4 (Cobalt-based) | K562 (Leukemia) | 62.05 ± 1.15% inhibition | [1] | |
| SW480 (Colon) | 66.83 ± 1.05% inhibition | [1] | ||
| A549 (Lung) | 36.93 ± 2.04% inhibition | [1] | ||
| HepG2 (Liver) | 46.38 ± 1.86% inhibition | [1] | ||
| Ciminalum-Thiazolidinone Hybrid | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI-60 Panel | Mean GI50: 1.57 µM | [2] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives | Compound 21 | A549 (Lung) | IC50: 5.42 µM | [3] |
| Compound 22 | A549 (Lung) | IC50: 2.47 µM | [3] | |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Compound 12 | A549 (Lung) | Reduced viability to 42.1% | [4] |
| Compound 20, 21, 22, 29 | A549 (Lung) | Reduced viability by 50% | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or analogous MTS assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Reagent Addition: Following treatment, the MTT or MTS reagent is added to each well and incubated for a few hours.
-
Data Acquisition: The resulting formazan product, which is proportional to the number of viable cells, is solubilized and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[4][5]
Visualizing Experimental and Logical Frameworks
To better understand the processes and relationships described, the following diagrams are provided.
Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.
Caption: The conceptual relationship between a core chemical structure and its biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
Safety Operating Guide
Proper Disposal of 3-(4-Chlorothiophen-2-yl)propanoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(4-Chlorothiophen-2-yl)propanoic acid, a chlorinated thiophene derivative. Adherence to these guidelines is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, the following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or goggles.[1][2]
-
Hand Protection: Use protective gloves that are resistant to chemicals.[2][3] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[2][4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use in a well-ventilated area.[5][6] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[1][5] If irritation persists, get medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[1][5] |
Waste Characterization and Segregation
This compound should be treated as a hazardous chemical waste. It is a chlorinated organic compound and a carboxylic acid. Waste should be segregated from other waste streams to prevent incompatible chemical reactions. Do not mix with strong oxidizing agents.[5]
Disposal Workflow
The proper disposal of this compound involves a multi-step process to ensure safety and compliance with regulations.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
-
Containerization:
-
Place solid waste into a suitable, clearly labeled container for disposal.[5]
-
For solutions, use a compatible, leak-proof container.
-
Ensure the container is appropriate for halogenated organic waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and any other components of the waste mixture.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and container at an approved waste disposal plant.[3][5][6][7]
-
Do not dispose of this chemical into the environment or down the drain.[2][3][5]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[4][6] It is the responsibility of the waste generator to properly characterize and classify all waste materials.[4]
-
Spill and Leak Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[3]
-
Containment: Prevent further spread of the material. For solids, sweep up and place into a suitable disposal container.[1][2][5] For liquids, absorb with an inert material.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) office.
Logical Relationship of Disposal Considerations
The following diagram illustrates the key considerations and their relationships in the disposal process for this compound.
Caption: Relationship between chemical properties, hazards, controls, and disposal.
References
Personal protective equipment for handling 3-(4-Chlorothiophen-2-yl)propanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Chlorothiophen-2-yl)propanoic acid. The following procedures are based on the known hazards of similar chemical compounds and are intended to ensure the safe handling and disposal of this substance.
Hazard Summary
-
Skin Irritation or Corrosion: Similar compounds can cause skin irritation or severe burns upon contact.[1][2]
-
Serious Eye Damage or Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2]
-
Harmful if Swallowed: Ingestion may be harmful to health.
Given these potential hazards, a cautious approach to handling is imperative.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hands | Impermeable Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[3] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator when working with the solid form to avoid dust inhalation, or if the material is heated, to avoid vapor inhalation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
When weighing the solid, do so in a fume hood to minimize inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[3]
-
For a solid spill, carefully sweep up the material and place it into a sealed, labeled container for disposal. Avoid generating dust.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including any contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
